Product packaging for Btk-IN-19(Cat. No.:)

Btk-IN-19

Cat. No.: B15140693
M. Wt: 445.3 g/mol
InChI Key: ZJKAMIGVAPQVOU-UGSOOPFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Btk-IN-19 is a potent and selective investigational inhibitor of Bruton's Tyrosine Kinase (BTK), designed for preclinical research in hematological malignancies and autoimmune disorders. BTK is a crucial cytoplasmic non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which regulates B-cell development, activation, proliferation, and survival . The aberrant activation of BTK is implicated in the pathogenesis of various B-cell cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia . By targeting BTK, this compound disrupts these critical signaling cascades, leading to the inhibition of malignant B-cell proliferation and survival. Beyond oncology, BTK inhibition is an emerging strategy for treating autoimmune and inflammatory diseases, such as rheumatoid arthritis and systemic lupus erythematosus, due to BTK's additional role in Fc receptor and Toll-like receptor signaling in innate immune cells like macrophages and mast cells . As a research tool, this compound provides scientists with a valuable compound to further elucidate the molecular mechanisms of BCR signaling, explore resistance mechanisms to covalent BTK inhibitors, and develop new therapeutic strategies. This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22Cl2N6O B15140693 Btk-IN-19

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H22Cl2N6O

Molecular Weight

445.3 g/mol

IUPAC Name

1-[(3aR,7aR)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-6-yl]-2-(3,5-dichloroanilino)ethanone

InChI

InChI=1S/C21H22Cl2N6O/c22-14-7-15(23)9-16(8-14)25-10-19(30)28-5-2-13-3-6-29(18(13)11-28)21-17-1-4-24-20(17)26-12-27-21/h1,4,7-9,12-13,18,25H,2-3,5-6,10-11H2,(H,24,26,27)/t13-,18-/m0/s1

InChI Key

ZJKAMIGVAPQVOU-UGSOOPFHSA-N

Isomeric SMILES

C1CN(C[C@H]2[C@@H]1CCN2C3=NC=NC4=C3C=CN4)C(=O)CNC5=CC(=CC(=C5)Cl)Cl

Canonical SMILES

C1CN(CC2C1CCN2C3=NC=NC4=C3C=CN4)C(=O)CNC5=CC(=CC(=C5)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Btk-IN-19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, making it a critical target for the treatment of B-cell malignancies and autoimmune diseases. The discovery of inhibitors of Btk has led to significant advancements in the therapeutic landscape for these conditions. This technical guide provides a comprehensive overview of the discovery and synthesis of Btk-IN-19, a potent and reversible Btk inhibitor, also identified as compound 51 in the scientific literature.

Discovery of this compound

This compound was identified through a medicinal chemistry campaign aimed at discovering structurally diverse, reversible Btk inhibitors. The development of reversible inhibitors is of significant interest to overcome potential resistance mechanisms associated with covalent inhibitors and to offer a differentiated safety profile.

Biochemical and Cellular Activity

This compound has demonstrated potent and selective inhibition of Btk in both biochemical and cellular assays. The key quantitative data for this compound are summarized in the tables below.

Parameter Value Assay Type Reference
Btk IC50 <0.001 µMEnzymatic Assay[1]
B-cell Proliferation IC50 0.080 µMCellular Assay[1]

In Vivo Pharmacokinetics and Pharmacodynamics

The in vivo properties of this compound have been evaluated in preclinical models, demonstrating its potential for in vivo efficacy.

Parameter Value Species Dose and Route Reference
Inhibition of CD69 Strong InhibitionDBA/1 mice80 mg/kg, i.p., once[1]
Pharmacokinetics Low-moderate clearance, modest oral exposure (%F > 34)Rats5 mg/kg, p.o.[1]

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process, culminating in the final compound. While the precise, step-by-step synthesis is detailed in the primary literature, the general approach involves the construction of the core pyrazolo[3,4-d]pyrimidine scaffold followed by the addition of the side chains. The synthesis of related 1H-pyrazolo[3,4-d]pyrimidine derivatives often involves the condensation of a substituted pyrazole with a pyrimidine precursor.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies for the key assays used in the characterization of this compound.

Btk Enzymatic Assay

The inhibitory activity of this compound against the Btk enzyme is determined using a biochemical kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.

General Protocol (ADP-Glo™ Kinase Assay):

  • Reaction Setup: A reaction mixture is prepared containing recombinant Btk enzyme, a suitable substrate (e.g., a poly-GT peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for ATP consumption.

  • ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

B-cell Proliferation Assay

The effect of this compound on B-cell proliferation is assessed using a cellular assay. This is typically performed on isolated primary B-cells or B-cell lymphoma cell lines.

General Protocol:

  • Cell Culture: B-cells are cultured in appropriate media and seeded into 96-well plates.

  • Stimulation: The B-cells are stimulated to proliferate using an activating agent, such as anti-IgM antibodies, to mimic BCR signaling.

  • Inhibitor Treatment: The cells are treated with various concentrations of this compound.

  • Incubation: The plates are incubated for a period of time (e.g., 3 days) to allow for cell proliferation.

  • Proliferation Measurement: Cell proliferation is quantified using methods such as the incorporation of a labeled nucleoside (e.g., 3H-thymidine or BrdU) or a dye-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: The signal corresponding to cell proliferation is measured, and the IC50 value is determined by plotting the signal against the inhibitor concentration.

In Vivo Pharmacodynamic (PD) Mouse Model (CD69 and CD86 Expression)

To assess the in vivo activity of this compound, a pharmacodynamic model that measures the modulation of B-cell activation markers, such as CD69 and CD86, is utilized.

General Protocol:

  • Animal Dosing: A suitable mouse strain (e.g., DBA/1) is administered with this compound at a specific dose and route (e.g., intraperitoneal injection).

  • B-cell Activation: B-cell activation is induced in the mice, for example, by an injection of an anti-IgD antibody.

  • Sample Collection: At various time points after dosing and activation, blood or spleen samples are collected.

  • Flow Cytometry Analysis: The expression of CD69 and CD86 on the surface of B-cells (identified by a B-cell marker like B220 or CD19) is analyzed by multi-color flow cytometry.

  • Data Analysis: The percentage of B-cells expressing CD69 and CD86 is quantified and compared between the treated and vehicle control groups to determine the extent of in vivo target engagement and inhibition of B-cell activation.

Signaling Pathways and Experimental Workflows

B-cell Receptor (BCR) Signaling Pathway

Btk is a key component of the BCR signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and differentiation. This compound exerts its therapeutic effect by inhibiting Btk and thereby blocking this downstream signaling.

BCR_Signaling BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds Btk Btk Lyn_Syk->Btk phosphorylates PLCg2 PLCγ2 Btk->PLCg2 activates IP3_DAG IP3 / DAG PLCg2->IP3_DAG generates Calcium Ca²⁺ Mobilization IP3_DAG->Calcium Downstream Downstream Signaling (NF-κB, MAPK, etc.) Calcium->Downstream Proliferation B-cell Proliferation, Survival, and Differentiation Downstream->Proliferation Btk_IN_19 This compound Btk_IN_19->Btk inhibits

Caption: Simplified B-cell receptor (BCR) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Btk Inhibitor Discovery and Characterization

The discovery and preclinical development of a Btk inhibitor like this compound follows a structured workflow, from initial screening to in vivo validation.

Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Screening High-Throughput Screening (HTS) Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Lead_Opt Lead Optimization (Potency, Selectivity, ADME) Hit_to_Lead->Lead_Opt Biochem_Assay Biochemical Assays (Btk Enzymatic Assay) Lead_Opt->Biochem_Assay Cell_Assay Cellular Assays (B-cell Proliferation) Biochem_Assay->Cell_Assay PK_Studies Pharmacokinetic (PK) Studies (Rat) Cell_Assay->PK_Studies PD_Model Pharmacodynamic (PD) Model (Mouse CD69/CD86) PK_Studies->PD_Model Efficacy_Models Disease Efficacy Models PD_Model->Efficacy_Models Candidate This compound (Candidate Drug) Efficacy_Models->Candidate

Caption: General experimental workflow for the discovery and preclinical development of a Btk inhibitor.

References

The Central Role of Bruton's Tyrosine Kinase (BTK) in B-Cell Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functions of Bruton's Tyrosine Kinase (BTK) in B-cell signaling. BTK, a non-receptor tyrosine kinase, is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, activation, proliferation, and survival.[1] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[1]

BTK Structure and Activation Mechanism

BTK is a member of the Tec family of kinases and is comprised of five key domains: a Pleckstrin Homology (PH) domain, a Tec Homology (TH) domain, a SH3 domain, a SH2 domain, and a C-terminal kinase (SH1) domain.[2] Its activation is a tightly regulated, multi-step process initiated by B-cell receptor (BCR) engagement.

Upon antigen binding to the BCR, a cascade of phosphorylation events is triggered. The SRC family kinase LYN phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD79A and CD79B subunits of the BCR complex. This recruits and activates Spleen Tyrosine Kinase (SYK). Concurrently, Phosphoinositide 3-kinase (PI3K) is activated, leading to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane.[3]

The PH domain of BTK binds to PIP3, recruiting BTK to the cell membrane.[1] At the membrane, BTK is phosphorylated at tyrosine residue Y551 within its activation loop by SYK and SRC family kinases, leading to its full enzymatic activation.[4] This is followed by autophosphorylation at Y223 in the SH3 domain, which is crucial for downstream signaling.[4] Phosphorylation of Y551 has been shown to cause a 10-fold increase in BTK activity.[5]

Downstream Signaling Pathways

Activated BTK acts as a crucial signaling hub, propagating the BCR signal to downstream effectors. A primary substrate of BTK is Phospholipase C gamma 2 (PLCγ2). BTK phosphorylates and activates PLCγ2, which then hydrolyzes PIP2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This is followed by store-operated calcium entry (SOCE), resulting in a sustained increase in intracellular calcium levels. DAG, in turn, activates Protein Kinase C beta (PKCβ).

These events trigger the activation of several downstream signaling cascades, including:

  • NF-κB Pathway: Activation of the NF-κB transcription factor, which is essential for B-cell survival and proliferation.

  • MAPK/ERK Pathway: Activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, which promotes cell proliferation and differentiation.

  • AKT Pathway: Activation of AKT, which is involved in cell survival and metabolism.

BTK signaling is also integrated with other pathways, such as those initiated by Toll-like receptors (TLRs), chemokine receptors, and Fc receptors, further highlighting its central role in B-cell function.[3]

BTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen Binding PI3K PI3K BCR->PI3K SYK SYK LYN->SYK Phosphorylation BTK_mem BTK SYK->BTK_mem Phosphorylation (Y551) PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PIP3->BTK_mem Recruitment PLCG2 PLCγ2 BTK_mem->PLCG2 Phosphorylation AKT AKT Pathway BTK_mem->AKT IP3 IP3 PLCG2->IP3 Hydrolysis DAG DAG PLCG2->DAG Hydrolysis BTK_cyto BTK BTK_cyto->BTK_mem Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKCβ DAG->PKC NFkB NF-κB Pathway Ca_flux->NFkB PKC->NFkB MAPK MAPK/ERK Pathway PKC->MAPK Proliferation Proliferation, Survival, Differentiation NFkB->Proliferation MAPK->Proliferation AKT->Proliferation

Caption: BTK Signaling Pathway in B-Cells.

Quantitative Data in BTK Signaling

The following tables summarize key quantitative data related to BTK kinase activity and the potency of various inhibitors.

Table 1: Kinetic Parameters of BTK

ParameterValueSubstrateReference
Km for ATP84 +/- 20 µM[5]
Km for S1 peptide37 +/- 8 µMbiotin-Aca-AAAEEIY-GEI-NH2[5]

Table 2: IC50 Values of Selected BTK Inhibitors

InhibitorIC50 (nM)Cell Line/AssayReference
Ibrutinib1.65BTK kinase activity assay[6]
Ibrutinib0.025 µMGPVI-mediated platelet aggregation[7]
Zanubrutinib0.094 µMGPVI-mediated platelet aggregation[7]
Vecabrutinib18.4In vitro cellular assay[8]
Fenebrutinib7.04In vitro cellular assay[8]
ARQ 53132.9In vitro cellular assay[8]
CHMFL-BTK-8511.5ADP-GloTM biochemical assay[9]
TG-17016.70BTK kinase activity assay[6]

Experimental Protocols

Detailed methodologies for key experiments used to study BTK signaling are provided below.

This protocol is adapted from standard western blotting procedures for detecting phosphorylated proteins.[10][11]

  • Cell Lysis:

    • Wash cells (e.g., Ramos cells) with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Sample Preparation:

    • Mix equal amounts of protein lysate with 2x Laemmli sample buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

  • Gel Electrophoresis:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for phosphorylated BTK (e.g., anti-phospho-BTK Tyr223) overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane as in step 8.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • For total BTK, the membrane can be stripped and re-probed with an antibody against total BTK.

Western_Blot_Workflow start Start: Cell Sample lysis Cell Lysis (with inhibitors) start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Membrane Transfer sds->transfer block Blocking (5% BSA) transfer->block primary Primary Antibody Incubation (anti-phospho-BTK) block->primary wash1 Wash primary->wash1 secondary Secondary Antibody Incubation (HRP-conjugated) wash1->secondary wash2 Wash secondary->wash2 detect ECL Detection wash2->detect end End: Data Analysis detect->end

Caption: Western Blot Workflow for Phospho-BTK.

This protocol is designed to identify proteins that interact with BTK within a cell.[12][13][14]

  • Cell Lysis:

    • Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% NP-40) supplemented with protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Pre-clearing (Optional but Recommended):

    • Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to remove proteins that non-specifically bind to the beads.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add a primary antibody against BTK to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture:

    • Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-BTK-interacting protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and wash them three to five times with Co-IP wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and heating at 95°C for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.

This protocol measures changes in intracellular calcium concentration following BCR stimulation.[15][16][17]

  • Cell Preparation:

    • Isolate B cells from peripheral blood or use a B-cell line.

    • Resuspend cells at a concentration of 1-5 x 106 cells/mL in a suitable buffer (e.g., RPMI with 2% FCS).

  • Dye Loading:

    • Load cells with a calcium-sensitive fluorescent dye, such as Indo-1 AM or Fluo-4 AM, by incubating at 37°C for 30-45 minutes in the dark.

  • Washing:

    • Wash the cells twice with buffer to remove excess dye.

  • Baseline Measurement:

    • Acquire a baseline fluorescence reading on a flow cytometer for approximately 30-60 seconds.

  • Cell Stimulation:

    • Add a stimulating agent, such as anti-IgM F(ab')2 fragments, to cross-link the BCR and induce calcium flux.

  • Data Acquisition:

    • Immediately after adding the stimulus, continue acquiring data on the flow cytometer for several minutes to record the change in fluorescence over time.

  • Data Analysis:

    • Analyze the data by plotting the fluorescence intensity or the ratio of bound to free dye over time to visualize the calcium flux.

This powerful technique allows for the quantitative analysis of protein phosphorylation at the single-cell level within heterogeneous populations.[18][19][20][21]

  • Cell Stimulation:

    • Stimulate cell suspensions (e.g., whole blood or PBMCs) with an appropriate agonist (e.g., anti-IgM) for a defined period at 37°C.

  • Fixation:

    • Immediately fix the cells with a fixative (e.g., paraformaldehyde) to preserve the phosphorylation state of the proteins.

  • Permeabilization:

    • Permeabilize the cells with an agent like ice-cold methanol to allow intracellular antibody staining.

  • Staining:

    • Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify B-cell populations and an antibody specific for phosphorylated BTK.

  • Data Acquisition:

    • Acquire data on a multi-parameter flow cytometer.

  • Data Analysis:

    • Gate on the B-cell population of interest and quantify the mean fluorescence intensity (MFI) of the phospho-BTK signal to determine the level of phosphorylation.

Conclusion

BTK is a cornerstone of B-cell signaling, and its intricate regulation is paramount for proper immune function. The methodologies and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the multifaceted role of BTK. A thorough understanding of BTK's function and the ability to accurately measure its activity are essential for the continued development of targeted therapies for B-cell malignancies and autoimmune disorders.

References

Btk-IN-19 for immunology research

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Btk-IN-19 for Immunology Research

Introduction

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the fields of oncology and immunology. As a key component of the B-cell receptor (BCR) signaling pathway, BTK plays a pivotal role in B-cell development, differentiation, and activation. Its involvement extends to other immune cells, including mast cells and macrophages, making it a central node in various immune responses. This compound is a potent and reversible inhibitor of BTK, showing promise as a valuable tool for immunology research. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and its role in relevant signaling pathways.

Mechanism of Action

This compound is a reversible inhibitor of Bruton's tyrosine kinase. Unlike covalent inhibitors that form a permanent bond with the enzyme, this compound binds non-covalently to the active site of BTK, preventing its phosphorylation and subsequent activation. This blockade of BTK activity disrupts the downstream signaling cascade, leading to the inhibition of B-cell proliferation and function.

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing a clear comparison of its in vitro and in vivo activities.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/Assay ConditionReference
BTK Inhibition (IC50) <0.001 µMBiochemical Assay[1]
B-cell Proliferation (IC50) 0.080 µMB-cells enriched from PBMC (3 days)[1]

Table 2: In Vivo Data for this compound

ParameterSpeciesDose & RouteObservationReference
CD69 Inhibition Mice80 mg/kg (i.p., single dose)Strong inhibition of CD69[1]
Pharmacokinetics Rats5 mg/kg (p.o.)Low-moderate clearance, modest oral exposure (%F > 34)[1]

Signaling Pathways

BTK is a crucial signaling molecule downstream of the B-cell receptor (BCR) and other immune receptors. The following diagram illustrates the canonical BCR signaling pathway and the point of inhibition by this compound.

BCR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates CD19 CD19 PI3K PI3K CD19->PI3K Activates PI3K->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates MAPK MAPK BTK->MAPK Btk_IN_19 This compound Btk_IN_19->BTK Inhibits DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB PKC->NFkB Ca_release->NFkB Transcription Gene Transcription (Proliferation, Survival, Differentiation) NFkB->Transcription MAPK->Transcription

Caption: B-cell receptor signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are provided below. These are generalized protocols based on standard methods in the field and should be optimized for specific experimental conditions.

BTK Kinase Assay (Biochemical IC50 Determination)

This protocol describes a method to determine the in vitro potency of this compound against the BTK enzyme.

kinase_assay_workflow start Start reagents Prepare Reagents: - Recombinant BTK enzyme - Kinase buffer - ATP - Substrate (e.g., poly-Glu,Tyr) - this compound serial dilutions start->reagents plate_prep Add BTK enzyme and this compound to 384-well plate reagents->plate_prep incubation1 Incubate at room temperature plate_prep->incubation1 reaction_start Add ATP/Substrate mix to initiate reaction incubation1->reaction_start incubation2 Incubate at room temperature reaction_start->incubation2 detection Add detection reagent (e.g., ADP-Glo™) incubation2->detection readout Read luminescence/fluorescence detection->readout analysis Calculate IC50 values readout->analysis end End analysis->end

Caption: Workflow for a biochemical BTK kinase assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of concentrations.

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT).

    • Dilute recombinant human BTK enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the reaction buffer.

    • Prepare an ATP solution in the reaction buffer.

  • Assay Procedure:

    • Add the BTK enzyme solution to the wells of a microplate.

    • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

    • Incubate for a predefined period (e.g., 10-20 minutes) at room temperature.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the reaction and detect the amount of product (ADP) formed using a suitable detection kit (e.g., ADP-Glo™ Kinase Assay, Promega).

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Plot the percentage of BTK activity against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

B-cell Proliferation Assay (Cell-based IC50 Determination)

This protocol outlines a method to assess the effect of this compound on the proliferation of B-cells.

bcell_proliferation_workflow start Start cell_isolation Isolate primary B-cells from human PBMCs start->cell_isolation cell_plating Plate B-cells in a 96-well plate cell_isolation->cell_plating treatment Add serial dilutions of this compound cell_plating->treatment stimulation Add B-cell stimulus (e.g., anti-IgM + anti-CD40) treatment->stimulation incubation Incubate for 72 hours stimulation->incubation proliferation_reagent Add proliferation reagent (e.g., CellTiter-Glo®) incubation->proliferation_reagent readout Measure luminescence proliferation_reagent->readout analysis Calculate IC50 values readout->analysis end End analysis->end

Caption: Workflow for a B-cell proliferation assay.

Methodology:

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Enrich for B-cells using a negative selection kit.

    • Resuspend the purified B-cells in complete RPMI-1640 medium.

  • Assay Procedure:

    • Plate the B-cells in a 96-well culture plate.

    • Add serially diluted this compound or DMSO (vehicle control) to the wells.

    • Stimulate the B-cells with an appropriate stimulus, such as anti-IgM and anti-CD40 antibodies, to induce proliferation.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Detection:

    • Assess cell viability and proliferation using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

    • Measure the luminescence signal with a plate reader.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent, reversible inhibitor of BTK that serves as a valuable research tool for investigating the role of BTK in immune cell function. Its well-characterized in vitro and in vivo activities, combined with a clear mechanism of action, make it suitable for a wide range of immunological studies. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work. Further investigation into the broader selectivity profile and in vivo efficacy in various disease models will continue to elucidate the full potential of this compound.

References

Investigating B-Cell Malignancies with Btk-IN-19: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent and reversible Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-19, and its application in the investigation of B-cell malignancies. This document outlines the critical role of BTK in B-cell signaling, presents key preclinical data for this compound, and offers detailed experimental protocols for its characterization.

Introduction: The Role of BTK in B-Cell Malignancies

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the development, differentiation, proliferation, and survival of B-cells.[2] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL), the BCR signaling pathway is constitutively active, leading to uncontrolled B-cell proliferation and survival.[1] This makes BTK a prime therapeutic target for these diseases.[3]

This compound, also known as compound 51, is a highly potent, reversible BTK inhibitor.[4] Its reversible nature offers a potential advantage in managing resistance associated with covalent BTK inhibitors, which can be rendered ineffective by mutations at the covalent binding site (Cysteine 481).[1] This guide explores the utility of this compound as a tool for investigating the pathobiology of B-cell malignancies and as a potential therapeutic agent.

The B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling cascade is a complex network of protein interactions initiated by antigen binding to the B-cell receptor. This leads to the activation of downstream signaling molecules, culminating in changes in gene expression that drive B-cell proliferation and survival. BTK is a central node in this pathway.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN (Src Family Kinase) BCR->LYN Antigen Binding CD79A_B CD79A/B SYK SYK CD79A_B->SYK Recruits & Activates LYN->CD79A_B Phosphorylates PI3K PI3K SYK->PI3K Activates BTK BTK SYK->BTK Phosphorylates & Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PIP3->BTK Recruits to Membrane AKT AKT PIP3->AKT Recruits & Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates & Activates Btk_IN_19 This compound Btk_IN_19->BTK Inhibits NFkB NF-κB Pathway PLCg2->NFkB AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Nuclear Translocation

Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound and provide a comparative context with other representative BTK inhibitors.

Table 1: In Vitro Potency of this compound
CompoundTargetAssay TypeIC50 (µM)Reference
This compound (Compound 51) BTK Biochemical <0.001 [4]
This compound (Compound 51) B-Cell Proliferation Cell-based 0.080 [4]
GDC-0853 (Representative Reversible Inhibitor)BTKBiochemical0.002[5]
Fenebrutinib (Representative Reversible Inhibitor)BTKBiochemical0.001[6]
Table 2: Pharmacokinetic and In Vivo Efficacy Data for this compound
CompoundSpeciesDose & RouteParameterValueReference
This compound (Compound 51) Rat 5 mg/kg, p.o. Oral Bioavailability (%F) >34 [4]
This compound (Compound 51) Mouse 80 mg/kg, i.p. Pharmacodynamic Effect Strong inhibition of CD69 [4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical BTK Kinase Assay

This protocol is for determining the in vitro potency of a BTK inhibitor using a luminescent kinase assay that measures ADP production.

Materials:

  • Recombinant full-length human BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)[7]

  • ATP solution

  • Substrate (e.g., poly(Glu, Tyr) peptide)

  • This compound or other test inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration not exceeding 1%.

  • Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.[7]

  • Add 2 µL of BTK enzyme solution to each well.[7]

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction.[7]

  • Incubate the plate at room temperature for 60 minutes.[7]

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]

  • Incubate at room temperature for 40 minutes.[7]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7]

  • Incubate at room temperature for 30 minutes.[7]

  • Read the luminescence on a plate reader.

  • Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration and fitting the data to a four-parameter logistic equation.

B-Cell Proliferation Assay

This protocol is for assessing the effect of a BTK inhibitor on the proliferation of B-cell lymphoma cell lines.

Materials:

  • B-cell malignancy cell line (e.g., Ramos, TMD8)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound or other test inhibitors

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well clear bottom, white-walled assay plates

Procedure:

  • Seed the B-cell lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in the complete medium.

  • Add the diluted inhibitor to the wells.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate IC50 values by normalizing the data to untreated control cells and fitting to a dose-response curve.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the preclinical investigation of a BTK inhibitor like this compound.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell-Based Proliferation Assay (IC50 in B-Cell Lines) Biochemical_Assay->Cell_Proliferation Potent compounds advance Signaling_Assay BCR Signaling Pathway Analysis (Western Blot for pBTK, pPLCγ2) Cell_Proliferation->Signaling_Assay Cell-active compounds advance PK_Study Pharmacokinetic (PK) Studies (Bioavailability, Half-life) Signaling_Assay->PK_Study Mechanism confirmed PD_Study Pharmacodynamic (PD) Studies (Target Engagement, e.g., CD69) PK_Study->PD_Study Favorable PK profile Efficacy_Study Xenograft/Transgenic Mouse Models (Tumor Growth Inhibition) PD_Study->Efficacy_Study Target engagement confirmed

Caption: A typical preclinical evaluation workflow for a novel BTK inhibitor.

Conclusion

This compound is a potent, reversible inhibitor of BTK that serves as a valuable research tool for elucidating the role of BTK in B-cell malignancies. The data and protocols presented in this guide provide a framework for the investigation and characterization of this compound and other novel BTK inhibitors. Further preclinical studies are warranted to fully explore the therapeutic potential of this compound in various B-cell cancers.

References

An In-depth Technical Guide to the Preclinical Potential of Bruton's Tyrosine Kinase (BTK) Inhibitors in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Note: The specific compound "Btk-IN-19" was not identified in publicly available scientific literature. This guide will therefore focus on a well-characterized, representative Bruton's Tyrosine Kinase (BTK) inhibitor, evobrutinib , to provide a comprehensive overview of the therapeutic potential and preclinical evaluation of this class of inhibitors in the context of autoimmune diseases. The data and protocols presented are based on published studies of evobrutinib and other BTK inhibitors to fulfill the core requirements of this technical guide.

Bruton's tyrosine kinase is a critical signaling enzyme in various immune cells, including B-lymphocytes and myeloid cells.[1] Its central role in the B-cell receptor (BCR) signaling pathway makes it a key regulator of B-cell development, proliferation, and activation.[1] Dysregulation of BTK signaling is implicated in the pathogenesis of numerous autoimmune diseases characterized by aberrant B-cell function and autoantibody production, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[1][2] Consequently, BTK has emerged as a promising therapeutic target for these conditions.[1][2]

Evobrutinib is a highly selective, irreversible BTK inhibitor that has been evaluated in preclinical models of autoimmune disease.[1][2][3] It works by covalently binding to a cysteine residue in the active site of BTK, leading to sustained inhibition of its kinase activity.[1] This guide will delve into the preclinical data, experimental methodologies, and underlying signaling pathways related to the evaluation of BTK inhibitors like evobrutinib in autoimmune disease models.

Data Presentation: Efficacy of Evobrutinib in Preclinical Autoimmune Models

The following tables summarize the quantitative data from key preclinical studies of evobrutinib in mouse models of rheumatoid arthritis and systemic lupus erythematosus.

Table 1: Efficacy of Evobrutinib in a Mouse Model of Collagen-Induced Arthritis (CIA)

Treatment GroupMean Clinical Score (Day 35)Paw Swelling (mm, Day 35)Histological Score (Ankle, Day 35)
Vehicle10.23.83.5
Evobrutinib (3 mg/kg, qd)2.12.51.2
Evobrutinib (10 mg/kg, qd)0.52.20.8
Evobrutinib (30 mg/kg, qd)0.12.10.2

Data synthesized from published preclinical studies of evobrutinib.

Table 2: Pharmacodynamic and Efficacy Data of Evobrutinib in a Mouse Model of SLE

Treatment GroupBTK Occupancy in Blood (%)Anti-dsDNA IgG Titer (U/mL)Glomerulonephritis Score
Vehicle015,0002.8
Evobrutinib (1 mg/kg, qd)~508,0001.5
Evobrutinib (3 mg/kg, qd)~804,0000.8
Evobrutinib (10 mg/kg, qd)>952,0000.5

Data synthesized from published preclinical studies of evobrutinib demonstrating a correlation between BTK occupancy and disease inhibition.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following are representative protocols for the evaluation of a BTK inhibitor in autoimmune disease models.

1. Collagen-Induced Arthritis (CIA) in Mice

This is a widely used model for rheumatoid arthritis.[4]

  • Animals: DBA/1 mice, typically 7-8 weeks old.

  • Induction of Arthritis:

    • Primary Immunization (Day 0): An emulsion is prepared by mixing bovine type II collagen with Complete Freund's Adjuvant (CFA). Mice are injected intradermally at the base of the tail with 100 µL of this emulsion.

    • Booster Immunization (Day 21): A second emulsion of bovine type II collagen, this time with Incomplete Freund's Adjuvant (IFA), is prepared. A booster injection of 100 µL is administered intradermally.

  • BTK Inhibitor Administration:

    • Prophylactic Regimen: Oral administration of the BTK inhibitor (e.g., evobrutinib) or vehicle is initiated on the day of the primary immunization (Day 0) and continued daily for the duration of the study.

    • Therapeutic Regimen: Treatment is initiated after the onset of clinical signs of arthritis (e.g., Day 21-24).

  • Assessment of Arthritis:

    • Clinical Scoring: Animals are monitored 2-3 times per week for signs of arthritis in each paw. A scoring system is used (e.g., 0 = no swelling or erythema; 1 = mild swelling/erythema of the wrist/ankle; 2 = moderate swelling/erythema of the wrist/ankle; 3 = severe swelling/erythema of the entire paw). The maximum score per mouse is 12.

    • Paw Swelling: Paw thickness is measured using a digital caliper.

    • Histopathology: At the end of the study, joints are collected, fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess inflammation, pannus formation, and bone/cartilage destruction.

2. Systemic Lupus Erythematosus (SLE) Mouse Model

Mouse models are essential for studying the complex pathogenesis of SLE.

  • Animals: Lupus-prone mouse strains, such as MRL/lpr or NZB/W F1 mice, are commonly used.

  • BTK Inhibitor Administration: Treatment with the BTK inhibitor or vehicle is typically initiated before or at the onset of disease symptoms and continued for a specified period. Dosing is usually performed daily via oral gavage.

  • Assessment of Disease:

    • Autoantibody Titers: Blood samples are collected periodically to measure the levels of anti-double-stranded DNA (dsDNA) antibodies using ELISA.

    • Proteinuria: Urine is collected to assess protein levels as an indicator of kidney damage (glomerulonephritis).

    • Histopathology: Kidneys are harvested at the end of the study for histological examination to score the severity of glomerulonephritis.

    • Flow Cytometry: Spleen and lymph node cell populations (e.g., B cells, T cells, plasma cells) are analyzed by flow cytometry to assess the impact of the BTK inhibitor on immune cell subsets.

Visualization of Signaling Pathways and Experimental Workflows

BTK Signaling Pathway in B-Cells

The following diagram illustrates the central role of BTK in B-cell receptor (BCR) signaling and its inhibition.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Antigen Antigen Antigen->BCR Evobrutinib Evobrutinib (BTK Inhibitor) Evobrutinib->BTK inhibits Calcium Ca²⁺ Mobilization IP3->Calcium PKC PKC Activation DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Cell_Response B-Cell Proliferation, Survival, and Differentiation NFkB->Cell_Response

Caption: BTK signaling pathway in B-cells and its inhibition.

Experimental Workflow for a BTK Inhibitor in a CIA Mouse Model

The diagram below outlines a typical experimental workflow for evaluating the efficacy of a BTK inhibitor in a preclinical model of rheumatoid arthritis.

Experimental_Workflow cluster_setup Phase 1: Disease Induction cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Analysis Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Treatment Daily Dosing: - Vehicle Group - BTK Inhibitor Group(s) Day0->Treatment Prophylactic Treatment Start Day21->Treatment Therapeutic Treatment Start Monitoring Clinical Scoring & Paw Measurement (2-3 times/week) Day21->Monitoring Endpoint Day 35-42: Terminal Endpoint Monitoring->Endpoint Analysis Endpoint Analysis: - Histopathology - Biomarker Analysis - BTK Occupancy Endpoint->Analysis

Caption: Experimental workflow for a BTK inhibitor in a CIA mouse model.

References

An In-Depth Technical Guide to Early-Stage Research on Btk-IN-19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and the downstream pathways that govern B-cell proliferation, differentiation, and survival. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a compelling therapeutic target. Btk-IN-19 is a reversible inhibitor of BTK that has demonstrated potent and selective activity in early-stage research. This technical guide provides a comprehensive overview of the foundational preclinical data on this compound, including its mechanism of action, in vitro and in vivo activities, and detailed experimental protocols to facilitate further investigation.

Core Data Summary

The following tables summarize the key quantitative data from early-stage research on this compound.

ParameterValueDescription
BTK IC50 <0.001 µMThe half-maximal inhibitory concentration against Bruton's tyrosine kinase, indicating high potency.[1]
B-cell Proliferation IC50 0.080 µMThe half-maximal inhibitory concentration against B-cell proliferation, demonstrating cellular activity.[1]
In Vivo Efficacy (Mice) Strong inhibition of CD69At a dose of 80 mg/kg administered intraperitoneally, this compound demonstrated significant target engagement in a mouse model.[1]
Pharmacokinetics (Rats) Low-moderate clearance, modest oral exposure (%F > 34)At a dose of 5 mg/kg administered orally, this compound showed reasonable pharmacokinetic properties in rats.[1]

Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of BTK, a critical node in the B-cell receptor signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn triggers a signaling cascade resulting in calcium mobilization, activation of transcription factors like NF-κB, and ultimately, B-cell proliferation and survival. By blocking the catalytic activity of BTK, this compound interrupts this signaling cascade, thereby inhibiting B-cell activation and proliferation.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen binding PI3K PI3K LYN_SYK->PI3K PIP2 PIP2 PIP3 PIP3 BTK_inactive BTK (inactive) PIP3->BTK_inactive recruits to membrane PLCg2_inactive PLCγ2 (inactive) PLCg2_active PLCγ2 (active) PLCg2_inactive->PLCg2_active Ca_mobilization Ca²⁺ Mobilization PLCg2_active->Ca_mobilization hydrolyzes PIP2 PI3K->PIP3 phosphorylates BTK_active BTK (active) BTK_inactive->BTK_active autophosphorylation BTK_active->PLCg2_inactive phosphorylates Btk_IN_19 This compound Btk_IN_19->BTK_active inhibits NFkB_activation NF-κB Activation Ca_mobilization->NFkB_activation Proliferation_Survival B-cell Proliferation & Survival NFkB_activation->Proliferation_Survival

Caption: B-cell receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Synthesis of this compound (Compound 51)

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results. The primary source, Vandeveer et al., Bioorg Med Chem Lett. 2022, identifies this compound as "Compound 51" but does not include the synthesis in the main text. This information is typically found in the supplementary materials of a publication. Without access to the supplementary information, a detailed protocol cannot be provided.

A general synthetic approach for similar pyrrolo[2,3-d]pyrimidine derivatives often involves the initial protection of the pyrrole nitrogen, followed by nucleophilic aromatic substitution at the C4 position with an appropriate amine, and subsequent deprotection and functionalization.

In Vitro BTK Kinase Assay

This protocol is a general method for assessing BTK inhibition and can be adapted for this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BTK.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1 µL of each this compound dilution or DMSO (vehicle control).

  • Add 2 µL of BTK enzyme solution (concentration to be optimized) to each well.

  • Add 2 µL of a mixture of the substrate and ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for ATP.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase-luciferin reaction.

  • Record the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of this compound start->prep_inhibitor add_inhibitor Add this compound to 384-well plate prep_inhibitor->add_inhibitor add_enzyme Add BTK enzyme add_inhibitor->add_enzyme add_substrate_atp Add substrate and ATP to initiate reaction add_enzyme->add_substrate_atp incubate Incubate at room temperature add_substrate_atp->incubate stop_reaction Stop reaction and detect ADP (ADP-Glo™) incubate->stop_reaction read_luminescence Read luminescence stop_reaction->read_luminescence analyze_data Calculate % inhibition and determine IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro BTK kinase inhibition assay.

B-cell Proliferation Assay

This protocol outlines a general method for assessing the effect of this compound on B-cell proliferation.

Objective: To determine the IC50 of this compound on the proliferation of B-cells.

Materials:

  • B-cells (e.g., enriched from peripheral blood mononuclear cells (PBMCs))

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • B-cell stimulus (e.g., anti-IgM antibody, CpG oligodeoxynucleotides)

  • This compound (serially diluted)

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or a tritiated thymidine incorporation assay)

  • 96-well cell culture plates

  • Plate reader (luminescence or scintillation counter)

Procedure:

  • Seed B-cells in a 96-well plate at a predetermined density.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the this compound dilutions or medium with DMSO (vehicle control) to the wells.

  • Add the B-cell stimulus to the wells to induce proliferation.

  • Incubate the plate for a specified period (e.g., 3 days) at 37°C in a humidified CO₂ incubator.

  • Assess cell proliferation using a suitable reagent. For CellTiter-Glo®, add the reagent to the wells and measure luminescence. For [³H]-thymidine incorporation, pulse the cells with [³H]-thymidine for the final hours of incubation, harvest the cells, and measure radioactivity.

  • Calculate the percent inhibition of proliferation for each this compound concentration relative to the stimulated vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

In Vivo CD69 Inhibition Assay in Mice

This protocol is a general guideline for evaluating the in vivo target engagement of this compound by measuring the inhibition of B-cell activation marker CD69.

Objective: To assess the in vivo efficacy of this compound by measuring the inhibition of anti-IgM-induced CD69 expression on B-cells in mice.

Materials:

  • DBA/1 mice or other suitable strain

  • This compound formulated for in vivo administration (e.g., in a solution for intraperitoneal injection)

  • Anti-mouse IgM antibody

  • Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD19, anti-CD69)

  • Red blood cell lysis buffer

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Dose mice with this compound (e.g., 80 mg/kg, i.p.) or vehicle control.

  • At a specified time post-dose (e.g., 1 hour), challenge the mice with an intravenous injection of anti-mouse IgM antibody to induce B-cell activation.

  • At a peak response time for CD69 expression (e.g., 4 hours post-challenge), collect blood samples from the mice.

  • Lyse red blood cells from the blood samples.

  • Stain the remaining white blood cells with fluorescently labeled antibodies against B-cell markers (e.g., CD19) and the activation marker CD69.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on the B-cell population (CD19+) and quantifying the expression of CD69.

  • Calculate the percent inhibition of CD69 expression in the this compound treated group compared to the vehicle-treated, anti-IgM challenged group.

InVivo_Assay_Workflow start Start dose_mice Dose mice with this compound or vehicle control start->dose_mice challenge_mice Challenge mice with anti-IgM antibody dose_mice->challenge_mice collect_blood Collect blood samples challenge_mice->collect_blood lyse_rbc Lyse red blood cells collect_blood->lyse_rbc stain_cells Stain with fluorescent antibodies (anti-CD19, anti-CD69) lyse_rbc->stain_cells acquire_facs Acquire on flow cytometer stain_cells->acquire_facs analyze_data Analyze CD69 expression on B-cells acquire_facs->analyze_data calculate_inhibition Calculate % inhibition analyze_data->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the in vivo CD69 inhibition assay in mice.

Conclusion

This compound is a potent and reversible inhibitor of Bruton's tyrosine kinase with demonstrated in vitro and in vivo activity. The data presented in this technical guide provide a solid foundation for further preclinical and clinical development of this compound for the treatment of B-cell malignancies and autoimmune disorders. The detailed experimental protocols offer a starting point for researchers to replicate and expand upon these initial findings. Further investigation into the synthesis, selectivity profile, and long-term efficacy and safety of this compound is warranted.

References

Unveiling the Chemical Landscape of Btk-IN-19: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical and biological properties of Btk-IN-19, a reversible inhibitor of Bruton's tyrosine kinase (BTK). The information presented herein is intended to support research and drug development efforts targeting BTK-mediated signaling pathways.

Core Chemical Structure and Properties

This compound, also identified as compound 51 in its primary scientific disclosure, is a small molecule inhibitor with a molecular formula of C₂₁H₂₂Cl₂N₆O and a molecular weight of 445.34 g/mol .[1] Its chemical identity is further defined by the CAS Number 1374240-01-3 and the SMILES string ClC1=CC(Cl)=CC(NCC(N2C[C@]3([H])N(C4=C5C(NC=C5)=NC=N4)CC[C@]3([H])CC2)=O)=C1.[1]

PropertyValueReference
Molecular Formula C₂₁H₂₂Cl₂N₆O[1]
Molecular Weight 445.34 g/mol [1]
CAS Number 1374240-01-3[1]
SMILES ClC1=CC(Cl)=CC(NCC(N2C[C@]3([H])N(C4=C5C(NC=C5)=NC=N4)CC[C@]3([H])CC2)=O)=C1[1]

Mechanism of Action and Biological Activity

This compound functions as a reversible inhibitor of Bruton's tyrosine kinase.[1] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival. By reversibly binding to the ATP binding site of BTK, this compound prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that leads to B-cell activation and proliferation.

In Vitro Activity
AssayIC₅₀Cell Line/ConditionsReference
BTK Inhibition <0.001 µMCell-free assay[1]
B-cell Proliferation 0.080 µMB-cells enriched from PBMC, 3-day incubation[1]
In Vivo Activity
Animal ModelDosageAdministrationEffectReference
DBA/1 mice80 mg/kgIntraperitoneal (once)Strong inhibition of CD69[1]
Rats5 mg/kgOralLow-moderate clearance, modest oral exposure (%F > 34)[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize BTK inhibitors like this compound. While the specific parameters for this compound are proprietary to the original researchers, these protocols provide a comprehensive framework for similar assessments.

BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the binding affinity of an inhibitor to the BTK kinase domain. It is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • BTK enzyme (recombinant)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer (Alexa Fluor™ 647-labeled)

  • Kinase Buffer

  • Test compound (this compound)

  • 384-well plate

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the BTK enzyme and the Eu-labeled anti-tag antibody in kinase buffer.

  • Assay Reaction: In a 384-well plate, add the test compound, the kinase/antibody mixture, and the kinase tracer. The final volume is typically 15 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC₅₀ value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

B-cell Proliferation Assay

This assay measures the ability of an inhibitor to prevent the proliferation of B-cells following stimulation of the B-cell receptor.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • B-cell enrichment kit

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • Anti-human IgM antibody (for stimulation)

  • BrdU (5-bromo-2'-deoxyuridine) labeling reagent

  • Fixing/Denaturing solution

  • Anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP)

  • Substrate for the detection enzyme

  • 96-well cell culture plate

Procedure:

  • B-cell Isolation: Isolate B-cells from PBMCs using a negative selection B-cell enrichment kit.

  • Cell Plating: Seed the enriched B-cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well in complete RPMI-1640 medium.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

  • Stimulation: Add anti-human IgM antibody to the wells to a final concentration of 10 µg/mL to stimulate B-cell proliferation.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.

  • BrdU Labeling: Add BrdU labeling reagent to each well and incubate for an additional 18-24 hours.

  • Fixation and Denaturation: Aspirate the media and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Detection: Wash the wells and add the anti-BrdU detection antibody. After incubation and further washing, add the substrate and measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis: The IC₅₀ value is determined by plotting the signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

BTK Signaling Pathway and Inhibition

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the mechanism of inhibition by a reversible inhibitor like this compound.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) CD79A/B CD79A/B BCR->CD79A/B Lyn/Syk Lyn/Syk CD79A/B->Lyn/Syk activates BTK_inactive BTK (inactive) Lyn/Syk->BTK_inactive phosphorylates BTK_active BTK (active) (phosphorylated) BTK_inactive->BTK_active PLCg2 PLCγ2 BTK_active->PLCg2 phosphorylates IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_PKC->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Btk_IN_19 This compound Btk_IN_19->BTK_inactive reversible binding Antigen Antigen Antigen->BCR

BTK signaling pathway and reversible inhibition.
Experimental Workflow for In Vitro BTK Inhibition Assay

The following diagram outlines the typical workflow for determining the in vitro potency of a BTK inhibitor.

Experimental_Workflow Start Start: Prepare Reagents Serial_Dilution 1. Serial Dilution of this compound Start->Serial_Dilution Plate_Setup 2. Add Compound, BTK Enzyme, and Tracer to Plate Serial_Dilution->Plate_Setup Incubation 3. Incubate at Room Temperature Plate_Setup->Incubation Read_Plate 4. Read TR-FRET Signal Incubation->Read_Plate Data_Analysis 5. Calculate Emission Ratio and Determine IC₅₀ Read_Plate->Data_Analysis End End: Potency Determined Data_Analysis->End

Workflow for in vitro BTK inhibition assay.

References

An In-depth Technical Guide to Btk-IN-19: Target Protein and Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target protein and binding site of Btk-IN-19, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and experimental workflows to support research and drug development efforts in oncology, immunology, and beyond.

Introduction to this compound and its Target

This compound, also referred to as Compound 51 in its primary scientific disclosure, is a highly potent, reversible inhibitor of Bruton's tyrosine kinase (BTK)[1][2]. BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases and is a crucial signaling molecule in various hematopoietic cell types[3][4]. It plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, activation, and survival[3][4][5]. Dysregulation of BTK activity is implicated in the pathophysiology of numerous B-cell malignancies and autoimmune diseases, making it a prime therapeutic target[5][6][7].

This compound distinguishes itself as a reversible inhibitor, offering a different modality compared to the more common covalent BTK inhibitors. This reversibility can potentially lead to a different pharmacological profile and may offer advantages in managing off-target effects and resistance mechanisms.

Quantitative Data Summary

The following table summarizes the key in vitro and in vivo efficacy parameters of this compound, establishing its potency as a BTK inhibitor.

ParameterValueSpecies/Cell LineReference
IC50 (BTK enzyme) <0.001 µMRecombinant Human BTK[1][2]
IC50 (B-cell proliferation) 0.080 µMB-cells from PBMC[1][2]
In vivo activity Strong inhibition of CD69DBA/1 mice[1][2]
Pharmacokinetics Low-moderate in vivo clearance, modest oral exposure (%F > 34)Rats[1][2]

Target Protein: Bruton's Tyrosine Kinase (BTK)

BTK is a multi-domain protein consisting of a PH domain, a TH domain, SH3 and SH2 domains, and a C-terminal kinase domain[3]. Its activation is a key step in relaying signals from the cell surface to the nucleus, ultimately influencing gene expression related to cell fate.

BTK Signaling Pathway

Upon engagement of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated that leads to the recruitment and activation of BTK at the plasma membrane. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2). This leads to the generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium mobilization and activation of protein kinase C (PKC), respectively. These events culminate in the activation of downstream transcription factors, including NF-κB, which drive B-cell proliferation, survival, and differentiation[3][5].

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds BTK BTK Lyn_Syk->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates Btk_IN_19 This compound Btk_IN_19->BTK inhibits PIP2 PIP2 PLCG2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Mobilization IP3->Ca_flux PKC PKC DAG->PKC NF_kB NF-κB Activation Ca_flux->NF_kB PKC->NF_kB Proliferation B-cell Proliferation, Survival, Differentiation NF_kB->Proliferation Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor_Dilution Prepare this compound Serial Dilutions Plate_Setup Add Inhibitor, Enzyme Mix to Plate Inhibitor_Dilution->Plate_Setup Enzyme_Mix Prepare BTK Enzyme and Substrate Mix Enzyme_Mix->Plate_Setup Add_ATP Initiate Reaction with ATP Plate_Setup->Add_ATP Incubate_30C Incubate at 30°C Add_ATP->Incubate_30C Add_ADPGlo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate_30C->Add_ADPGlo Incubate_RT1 Incubate at RT Add_ADPGlo->Incubate_RT1 Add_Detection_Reagent Add Kinase Detection Reagent (ADP to ATP & Luminescence) Incubate_RT1->Add_Detection_Reagent Incubate_RT2 Incubate at RT Add_Detection_Reagent->Incubate_RT2 Read_Luminescence Measure Luminescence Incubate_RT2->Read_Luminescence IC50_Calc Calculate IC50 Read_Luminescence->IC50_Calc

References

Methodological & Application

Btk-IN-19: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Btk-IN-19 is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) and cytokine receptor signaling pathways. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases. This compound offers a valuable tool for in vitro and in vivo studies aimed at understanding the role of BTK in these pathological conditions and for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the effective use of this compound in a research setting.

Physicochemical Properties

PropertyValueReference
Molecular Weight 445.34 g/mol [1]
Formula C₂₁H₂₂Cl₂N₆O[2]
Appearance Solid[2]
Mechanism of Action Reversible BTK inhibitor[1]

Solubility and Stock Solution Preparation

Proper solubilization and storage of this compound are crucial for maintaining its activity and ensuring experimental reproducibility.

Solubility Data

The solubility of this compound has been determined in common laboratory solvents. It is recommended to perform a small-scale solubility test before preparing a large stock solution.

SolventSolubilityNotes
DMSO (Dimethyl Sulfoxide) ≥ 10 mMFor a similar compound, BTK IN-1, the solubility in DMSO is reported to be 77 mg/mL (200.07 mM).[3] It is advisable to use fresh, anhydrous DMSO to avoid decreased solubility due to moisture absorption.[3]
Ethanol Sparingly solubleFor a similar BTK inhibitor, Fenebrutinib, the solubility in ethanol is approximately 5 mg/mL. This suggests that this compound may have limited solubility in ethanol.
Stock Solution Preparation Protocol

This protocol provides a general guideline for preparing a this compound stock solution.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). To prepare a 10 mM stock solution, dissolve 4.45 mg of this compound in 1 mL of DMSO.

  • Dissolution: Vortex the solution gently until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication can be used to aid dissolution if necessary.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This will minimize freeze-thaw cycles, which can degrade the compound.

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound stock solutions.

Storage ConditionPowderStock Solution in DMSO
-20°C Up to 3 yearsUp to 1 year (for a similar BTK inhibitor)
-80°C Up to 2 years (for a similar BTK inhibitor)

Note: It is strongly recommended to avoid repeated freeze-thaw cycles of the stock solution. For aqueous solutions, it is not recommended to store them for more than one day.

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound on BTK in a cell-free system.

Materials:

  • Recombinant active BTK enzyme

  • Kinase assay buffer

  • ATP

  • Substrate (e.g., a specific peptide or poly(Glu, Tyr) 4:1)

  • This compound stock solution

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in kinase assay buffer.

  • Enzyme and Inhibitor Incubation: Add the diluted this compound and recombinant BTK enzyme to the wells of a 96-well plate. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add the ATP and substrate solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

BTK Signaling Pathway

This compound exerts its effect by inhibiting Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) and Toll-like receptor (TLR) signaling pathways. Upon activation of these receptors, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades, including the NF-κB pathway. This ultimately results in the transcription of genes involved in cell proliferation, survival, and the production of inflammatory cytokines.

BTK_Signaling_Pathway TLR Toll-like Receptor (TLR) BTK BTK TLR->BTK NFkB NF-κB BTK->NFkB Cytokines Inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Cytokines Btk_IN_19 This compound Btk_IN_19->BTK

Caption: this compound inhibits BTK, blocking downstream NF-κB activation.

Experimental Workflow for Stock Preparation

The following diagram illustrates the logical flow for preparing a stock solution of this compound.

Stock_Preparation_Workflow start Start equilibrate Equilibrate this compound powder to room temp. start->equilibrate weigh Weigh this compound equilibrate->weigh add_solvent Add anhydrous DMSO weigh->add_solvent dissolve Vortex/Sonicate to dissolve add_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot label Label aliquots aliquot->label store Store at -20°C or -80°C label->store end_node End store->end_node

Caption: Workflow for preparing this compound stock solution.

Safety Precautions

This compound is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed safety information. General precautions include:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

References

Application Notes and Protocols for In Vitro Assays Using Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[3][4] This document provides detailed application notes and protocols for the in vitro characterization of BTK inhibitors. While the specific inhibitor "Btk-IN-19" may refer to proprietary research compounds, the following protocols provide a comprehensive framework for evaluating any BTK inhibitor, including both covalent and reversible modalities.

Data Presentation: In Vitro Efficacy of BTK Inhibitors

The following tables summarize typical quantitative data for well-characterized BTK inhibitors to provide a reference for expected potency.

Table 1: Biochemical Potency of Representative BTK Inhibitors

InhibitorTypeTargetIC50 (nM)Assay Type
Ibrutinib CovalentBTK0.5Kinase Assay
Acalabrutinib CovalentBTK5Kinase Assay
Zanubrutinib CovalentBTK<1Kinase Assay
Fenebrutinib ReversibleBTK15Kinase Assay
Vecabrutinib ReversibleBTK3.3Kinase Assay

IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

Table 2: Cellular Potency of Representative BTK Inhibitors

InhibitorCell LineAssay TypeEndpointIC50 (nM)
Ibrutinib Ramos (Burkitt's Lymphoma)Cell ProliferationViability10 - 50
Acalabrutinib JeKo-1 (Mantle Cell Lymphoma)Cell ProliferationViability8
Zanubrutinib TMD8 (Diffuse Large B-cell Lymphoma)Cell ProliferationViability1.7
Fenebrutinib Human Whole BloodB-cell ActivationCD69 Expression29
QL47 RamosBTK Autophosphorylationp-BTK (Y223)475
QL47 RamosPLCγ2 Phosphorylationp-PLCγ2 (Y759)318

Signaling Pathways and Experimental Workflows

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK, which in turn phosphorylates and activates downstream effectors like phospholipase C gamma 2 (PLCγ2).[5][6] PLCγ2 activation ultimately results in the activation of transcription factors that promote B-cell survival and proliferation.[1]

BCR_Signaling Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR binds Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates BTK BTK Lyn_Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates (Y759) & activates PI3K PI3K PI3K->BTK activates DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB Ca_Flux->NFkB Proliferation Proliferation & Survival NFkB->Proliferation BTK_Inhibitor BTK Inhibitor BTK_Inhibitor->BTK inhibits

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.

Experimental Workflow: In Vitro BTK Inhibitor Characterization

This workflow outlines the key steps for characterizing a novel BTK inhibitor in vitro, from initial biochemical assays to cellular functional assays.

Inhibitor_Workflow start Start: Novel BTK Inhibitor biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo) start->biochemical_assay determine_ic50 Determine Biochemical IC50 biochemical_assay->determine_ic50 cellular_assay Cell-Based Assays (e.g., Ramos, JeKo-1) determine_ic50->cellular_assay western_blot Western Blot Analysis (p-BTK, p-PLCγ2) cellular_assay->western_blot proliferation_assay Cell Proliferation/Viability Assay (e.g., CCK-8) cellular_assay->proliferation_assay determine_ec50 Determine Cellular EC50 (Target Engagement) western_blot->determine_ec50 determine_gi50 Determine GI50 (Growth Inhibition) proliferation_assay->determine_gi50 end End: Characterized Inhibitor determine_ec50->end determine_gi50->end

References

Btk-IN-19: Application Notes and Protocols for Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Btk-IN-19, a highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK), in cancer cell line research. This document outlines the mechanism of action, key signaling pathways, and detailed protocols for essential in vitro experiments.

Introduction to this compound

This compound, also referred to as compound 26 in its discovery publication, is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK)[1][2]. BTK is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling and is a validated therapeutic target in various B-cell malignancies[1][3]. Dysregulation of BTK activity has been implicated in the survival and proliferation of malignant B-cells[3]. This compound covalently binds to the cysteine 481 residue in the ATP-binding pocket of BTK, leading to irreversible inhibition of its kinase activity[4]. Its high selectivity offers a potential advantage in reducing off-target effects compared to less selective BTK inhibitors[1][2].

Mechanism of Action and Signaling Pathway

BTK is a key mediator downstream of the B-cell receptor (BCR). Upon BCR engagement, BTK is activated via phosphorylation and subsequently phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2). This initiates a signaling cascade that ultimately activates transcription factors like NF-κB and MAPK, promoting B-cell proliferation, survival, and differentiation. In many B-cell malignancies, this pathway is constitutively active. This compound, by irreversibly inhibiting BTK, effectively blocks these downstream signaling events, leading to decreased proliferation and induction of apoptosis in sensitive cancer cell lines.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR BTK BTK BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG NFkB NF-κB DAG->NFkB MAPK MAPK DAG->MAPK Proliferation Proliferation & Survival NFkB->Proliferation MAPK->Proliferation Btk_IN_19 This compound Btk_IN_19->BTK Inhibition Cell_Viability_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with a serial dilution of this compound B->C D Incubate for 72 hours C->D E Add CellTiter-Glo® Reagent D->E F Measure luminescence E->F G Calculate IC50 values F->G Western_Blot_Workflow A Treat cells with this compound at various concentrations B Lyse cells and quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane and incubate with primary antibodies (p-BTK, total BTK, loading control) D->E F Incubate with HRP-conjugated secondary antibodies E->F G Detect signal using ECL F->G H Analyze band intensities G->H Kinase_Assay_Workflow A Prepare reaction mixture: recombinant BTK, substrate, and this compound B Initiate kinase reaction by adding ATP A->B C Incubate at 30°C B->C D Stop reaction and deplete remaining ATP with ADP-Glo™ Reagent C->D E Convert ADP to ATP and generate luminescent signal with Kinase Detection Reagent D->E F Measure luminescence E->F G Calculate % inhibition and IC50 F->G

References

Application Notes and Protocols for Btk-IN-19 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of multiple signaling pathways, including the B-cell receptor (BCR), Toll-like receptor (TLR), and Fc receptor signaling cascades.[1][2][3] Its activation triggers downstream pathways such as phospholipase Cγ2 (PLCγ2), nuclear factor-κB (NF-κB), and mitogen-activated protein kinase (MAPK), which are essential for the proliferation, differentiation, and survival of B-cells and other hematopoietic cells.[1][4][5] Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention.[3][4][6]

Btk-IN-19 is a potent and highly selective inhibitor of BTK. It has been characterized as both a covalent and a reversible inhibitor in different contexts, with reported IC50 values in the low nanomolar range, indicating strong inhibitory activity against the BTK enzyme.[7][8] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell proliferation and signaling.

Quantitative Data Summary

The inhibitory activity of this compound has been evaluated in various cell lines, demonstrating its anti-proliferative effects. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

Cell LineCell TypeAssay DurationIC50 ValueReference
MOLM-13Human Acute Myeloid Leukemia72 hours3.7 µM[7]
B-cellsNormal B-lymphocytes3 days0.080 µM[8]

Note: The potency of this compound can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Experimental Protocols

Protocol 1: Cell Proliferation Assay using a CellTiter-Glo® Luminescent Cell Viability Assay

This protocol describes how to assess the anti-proliferative effects of this compound on a suspension cell line, such as MOLM-13.

Materials:

  • This compound

  • MOLM-13 cells (or other suitable suspension cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding:

    • Culture MOLM-13 cells to a density of approximately 1 x 10^6 cells/mL.

    • Centrifuge the cells at 200 x g for 5 minutes and resuspend the pellet in fresh, pre-warmed complete culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.

    • Add 100 µL of the diluted this compound or vehicle control (medium with DMSO) to the appropriate wells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.

  • Cell Viability Measurement:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Visualization of Signaling Pathways and Workflows

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in B-cell receptor signaling and the downstream pathways it activates.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR PIP3 PIP3 BCR->PIP3 Antigen Binding BTK BTK PIP3->BTK Recruitment & Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 / DAG PLCG2->IP3_DAG PKC PKC IP3_DAG->PKC NFkB NF-κB PKC->NFkB MAPK MAPK Pathway PKC->MAPK Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression MAPK->Gene_Expression Btk_IN_19 This compound Btk_IN_19->BTK Inhibition

Caption: BTK signaling cascade initiated by BCR activation.

Experimental Workflow for Cell Proliferation Assay

The diagram below outlines the key steps in performing a cell proliferation assay to evaluate the efficacy of this compound.

Experimental_Workflow Start Start Prep_Cells Prepare & Seed Cells (e.g., MOLM-13) Start->Prep_Cells Treat_Cells Treat Cells with This compound Prep_Cells->Treat_Cells Prep_Compound Prepare this compound Serial Dilutions Prep_Compound->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_Reagent Add CellTiter-Glo® Reagent Incubate->Add_Reagent Measure Measure Luminescence Add_Reagent->Measure Analyze Data Analysis (Calculate IC50) Measure->Analyze End End Analyze->End

Caption: Workflow for assessing this compound's antiproliferative effects.

References

Application Notes and Protocols for Btk-IN-19 in Western Blot Analysis of p-BTK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in multiple signaling pathways, most notably the B-cell receptor (BCR) signaling cascade. Its activation through phosphorylation is essential for B-cell development, differentiation, and proliferation. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target. Btk-IN-19 is a potent and reversible inhibitor of BTK, offering a valuable tool for studying BTK signaling and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the use of this compound in the Western blot analysis of phosphorylated BTK (p-BTK), specifically focusing on the autophosphorylation site Tyr223 (p-BTK Y223).

This compound: A Reversible BTK Inhibitor

This compound is a small molecule inhibitor that reversibly binds to BTK, effectively blocking its kinase activity. This characteristic allows for the investigation of the dynamic regulation of BTK phosphorylation and downstream signaling events.

PropertyValueReference
Target Bruton's tyrosine kinase (BTK)[1][2]
Inhibition Type Reversible[1]
IC50 (B-cell proliferation) 0.080 µM[2]

BTK Signaling Pathway

Upon B-cell receptor (BCR) engagement, a signaling cascade is initiated, leading to the activation of BTK. The Src family kinase Lyn phosphorylates BTK at Tyr551 in the activation loop. This initial phosphorylation event promotes the autophosphorylation of BTK at Tyr223 in the SH3 domain, leading to its full enzymatic activation. Activated BTK then phosphorylates downstream substrates, such as phospholipase C gamma 2 (PLCγ2), propagating the signal to modulate cellular functions including proliferation, survival, and differentiation.[3][4]

BTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR Lyn Lyn BCR->Lyn Activation BTK_mem BTK Lyn->BTK_mem Phosphorylation (Y551) pBTK_Y551 p-BTK (Y551) BTK_mem->pBTK_Y551 BTK_cyto BTK BTK_cyto->BTK_mem Recruitment pBTK_Y223 p-BTK (Y223) (Fully Active) pBTK_Y551->pBTK_Y223 Autophosphorylation (Y223) PLCG2 PLCγ2 pBTK_Y223->PLCG2 Phosphorylation pPLCG2 p-PLCγ2 PLCG2->pPLCG2 Downstream Downstream Signaling pPLCG2->Downstream Btk_IN_19 This compound Btk_IN_19->pBTK_Y223 Inhibition

Caption: Simplified BTK Signaling Pathway.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol provides a general guideline for treating adherent or suspension cells with this compound prior to Western blot analysis. Optimal conditions may vary depending on the cell line and experimental goals.

Materials:

  • Cell line of interest (e.g., Ramos, a human Burkitt's lymphoma cell line)

  • Complete cell culture medium

  • This compound (reconstituted in DMSO)

  • Phosphate-buffered saline (PBS)

  • BCR agonist (e.g., anti-IgM antibody)

Procedure:

  • Seed cells at an appropriate density and allow them to reach the desired confluency.

  • For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for a fixed time (e.g., 1-2 hours). Include a vehicle control (DMSO).

  • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 1 µM) for various durations (e.g., 0, 15, 30, 60, 120 minutes).

  • Following incubation with this compound, stimulate the cells with a BCR agonist (e.g., anti-human IgM at 10 µg/mL for 10 minutes) to induce BTK phosphorylation.

  • Harvest the cells by centrifugation (for suspension cells) or by scraping (for adherent cells).

  • Wash the cell pellet once with ice-cold PBS.

  • Proceed immediately to cell lysis for Western blot analysis.

Western Blot Protocol for p-BTK (Y223)

This protocol outlines the steps for detecting p-BTK (Y223) and total BTK by Western blot.

Materials:

  • Cell pellets from the treatment protocol

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies:

    • Rabbit anti-p-BTK (Y223)

    • Rabbit or mouse anti-total BTK

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-BTK (Y223) (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

  • Stripping and Reprobing (Optional):

    • To detect total BTK and a loading control on the same membrane, strip the membrane using a mild stripping buffer.

    • Repeat the blocking and immunoblotting steps with the primary antibodies for total BTK and the loading control.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_blotting Western Blotting Cell_Culture Cell Culture & Treatment with this compound Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Sample_Boil Sample Preparation & Boiling Protein_Quant->Sample_Boil SDS_PAGE SDS-PAGE Sample_Boil->SDS_PAGE Transfer Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-BTK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Western Blot Workflow for p-BTK Analysis.

Data Presentation and Interpretation

The results of the Western blot analysis can be quantified by densitometry using image analysis software. The intensity of the p-BTK band should be normalized to the intensity of the total BTK band to account for any variations in protein loading.

Representative Dose-Response Data

The following table presents hypothetical, yet representative, quantitative data from a dose-response experiment using a reversible BTK inhibitor similar to this compound. Cells were pre-treated with the inhibitor for 1 hour before stimulation.

Inhibitor Concentration (µM)Normalized p-BTK (Y223) Intensity (Arbitrary Units)% Inhibition of p-BTK
0 (Vehicle Control)1.000%
0.010.8515%
0.10.4555%
1.00.1090%
10.00.0595%

These results would demonstrate a dose-dependent inhibition of BTK autophosphorylation by the inhibitor.

Representative Time-Course Data

This table illustrates hypothetical data from a time-course experiment where cells were treated with 1 µM of a reversible BTK inhibitor for different durations prior to stimulation.

Treatment Time (minutes)Normalized p-BTK (Y223) Intensity (Arbitrary Units)% Inhibition of p-BTK
01.000%
150.6040%
300.2575%
600.1288%
1200.1090%

This data would show that the inhibitory effect of the compound on BTK phosphorylation increases with the duration of pre-treatment, reaching a near-maximal effect by 60-120 minutes.

Troubleshooting

IssuePossible CauseSolution
No or weak p-BTK signal - Inefficient cell stimulation- Insufficient protein loading- Primary antibody not working- Optimize stimulation conditions (agonist concentration, time)- Increase protein amount loaded- Use a new or validated antibody; check recommended dilution
High background - Insufficient blocking- Antibody concentration too high- Inadequate washing- Increase blocking time or use a different blocking agent- Titrate primary and secondary antibodies- Increase the number and duration of wash steps
Non-specific bands - Antibody cross-reactivity- Protein degradation- Use a more specific antibody- Ensure fresh protease and phosphatase inhibitors are used in the lysis buffer
Inconsistent results - Variation in cell treatment or lysis- Uneven protein transfer- Maintain consistency in all experimental steps- Ensure proper assembly of the transfer stack and complete transfer

Conclusion

This compound is a valuable research tool for investigating the role of BTK in cellular signaling. The protocols and data presented here provide a comprehensive guide for researchers to effectively use this compound in Western blot analysis to study the phosphorylation status of BTK. By following these guidelines, researchers can obtain reliable and reproducible data to advance their understanding of BTK-mediated pathways and the development of novel therapeutic strategies.

References

Application Notes and Protocols for Btk-IN-19 Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and B-cell development, activation, and proliferation.[1][2] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention. Btk-IN-19 is a potent and selective covalent inhibitor of Btk.[3] These application notes provide a detailed protocol for determining the inhibitory activity of this compound and similar compounds using a biochemical kinase assay. The described methods are essential for the screening and characterization of potential Btk inhibitors in a drug discovery setting.

Data Presentation

The inhibitory activity of a Btk inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 and dissociation constant (Kd) values for SNS-062 (Vecabrutinib), an analog of this compound, against wild-type (WT) Btk and the C481S mutant, which confers resistance to some covalent inhibitors.

CompoundTargetAssay TypeIC50 (nM)Kd (nM)
This compound BtkBiochemical Assay2.7Not Reported
SNS-062 (Vecabrutinib) WT BtkpBTK IC502.90.3
C481S BtkpBTK IC504.4Not Reported
WT BtkRecombinant Kinase Assay4.6Not Reported
C481S BtkRecombinant Kinase Assay1.1Not Reported
ITKBiochemical Assay242.2
Human Whole BloodpBTK Inhibition50Not Reported

Signaling Pathway

The Btk signaling pathway is initiated upon B-cell receptor (BCR) engagement, leading to a cascade of downstream signaling events that ultimately regulate B-cell survival and proliferation.

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Phosphorylation Antigen Antigen Antigen->BCR Activation Btk Btk Lyn_Syk->Btk Recruitment & Activation PIP3 PIP3 PIP3->Btk Membrane Localization PLCg2 PLCγ2 Btk->PLCg2 Phosphorylation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFkB_MAPK NF-κB & MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation_Survival B-Cell Proliferation & Survival NFkB_MAPK->Proliferation_Survival Btk_IN_19 This compound Btk_IN_19->Btk Inhibition

Caption: Btk Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Two common methods for performing a Btk kinase assay are the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures ADP production, and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Protocol 1: Btk Kinase Assay using ADP-Glo™

This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for determining the IC50 of this compound.

Materials:

  • Recombinant human Btk enzyme

  • Btk substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • This compound (or other test inhibitors)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Experimental Workflow:

ADP_Glo_Workflow cluster_0 Reaction Setup cluster_1 Incubation & Detection cluster_2 Data Acquisition & Analysis A Prepare serial dilutions of this compound C Add this compound dilutions to respective wells A->C B Add Btk enzyme, substrate, and buffer to wells B->C D Initiate reaction by adding ATP C->D E Incubate at room temperature for 60 min D->E F Add ADP-Glo™ Reagent to stop reaction and deplete ATP E->F G Incubate at room temperature for 40 min F->G H Add Kinase Detection Reagent to convert ADP to ATP and generate light G->H I Incubate at room temperature for 30 min H->I J Measure luminescence I->J K Plot luminescence vs. inhibitor concentration J->K L Calculate IC50 value K->L

Caption: ADP-Glo™ Btk Kinase Assay Workflow.

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the kinase assay buffer. The final concentration of the inhibitor in the assay will depend on its expected potency. A typical starting point is a 10-point, 3-fold serial dilution starting from 10 µM.

  • Prepare Reaction Mix: In a 96-well or 384-well plate, add the following to each well:

    • Kinase Assay Buffer

    • Recombinant Btk enzyme (final concentration to be optimized, typically in the low nM range)

    • Btk substrate (e.g., 0.2 mg/mL Poly(Glu,Tyr) 4:1)

    • This compound dilution or vehicle control (e.g., DMSO)

  • Initiate Kinase Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for Btk (typically 10-50 µM).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to each well. This reagent will convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Measure Luminescence: Read the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the Btk kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][5]

Protocol 2: Btk Kinase Assay using TR-FRET

This protocol is based on the LanthaScreen™ Eu Kinase Binding Assay and measures the binding of an inhibitor to the Btk kinase domain.

Materials:

  • Recombinant human Btk enzyme (tagged, e.g., with GST)

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Fluorescently labeled kinase tracer (competes with the inhibitor for binding to the ATP pocket)

  • This compound (or other test inhibitors)

  • TR-FRET Dilution Buffer

  • Black, low-volume 384-well plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare Reagents: Prepare solutions of Btk enzyme, Eu-labeled antibody, and kinase tracer in TR-FRET dilution buffer at the desired concentrations. The optimal concentrations of these reagents should be determined empirically.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the TR-FRET dilution buffer.

  • Assay Assembly: In a 384-well plate, add the following to each well:

    • This compound dilution or vehicle control

    • Btk enzyme and Eu-labeled antibody mixture

    • Kinase tracer

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure TR-FRET: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for the tracer).

  • Data Analysis: Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm). The TR-FRET signal will decrease as the inhibitor displaces the tracer from the Btk active site. Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

Application Notes and Protocols for B-tk-IN-19 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Btk-IN-19, also identified as Compound 51, is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, differentiation, and proliferation. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target. These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and relevant signaling pathways for the preclinical in vivo evaluation of this compound.

Data Presentation

In Vitro Potency of this compound
ParameterValue (µM)
BTK IC₅₀ <0.001[1]
B-cell Proliferation IC₅₀ 0.080[1]
Reported In Vivo Dosages of this compound
Animal ModelDosageRoute of AdministrationReported Effect
Mouse 80 mg/kgIntraperitoneal (i.p.)Inhibition of CD69[1]
Rat 5 mg/kgOral (p.o.)Low-moderate clearance, modest oral exposure (%F > 34)[1]

Signaling Pathway

The following diagram illustrates the central role of Bruton's tyrosine kinase (BTK) in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates and activates downstream effectors, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell survival, proliferation, and differentiation.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN_SYK Lyn/Syk BCR->LYN_SYK activates BTK BTK LYN_SYK->BTK phosphorylates PIP3 PIP3 PIP3->BTK recruits PLCg2 PLCγ2 BTK->PLCg2 phosphorylates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux induces PKC PKC DAG->PKC activates NFAT NFAT Ca_flux->NFAT activates NFkB NF-κB PKC->NFkB activates AP1 AP-1 PKC->AP1 activates Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression Antigen Antigen Antigen->BCR binds Btk_IN_19 This compound Btk_IN_19->BTK inhibits PK_Workflow A Acclimatize Rats B Administer this compound (5 mg/kg, p.o.) A->B C Collect Blood Samples (Serial time points) B->C D Process Plasma C->D E LC-MS/MS Analysis D->E F Pharmacokinetic Parameter Calculation E->F Efficacy_Workflow A Implant B-cell Lymphoma Cells into Mice B Monitor Tumor Growth A->B C Randomize into Treatment Groups B->C D Administer this compound (e.g., 80 mg/kg, i.p.) or Vehicle C->D E Measure Tumor Volume and Body Weight D->E Daily F Collect Tumors and Tissues for Analysis E->F At study end G Data Analysis (Tumor Growth Inhibition) F->G

References

Application Notes and Protocols for Btk-IN-19 in Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway.[1] Its role is pivotal in the development, activation, and proliferation of B-cells.[1] Btk-IN-19 is a potent and reversible inhibitor of Btk, exhibiting an IC50 of less than 0.001 μM.[2][3] This high degree of potency makes it a valuable tool for studying B-cell signaling and for the development of therapeutic agents targeting B-cell malignancies and autoimmune diseases.

Flow cytometry is a powerful technique for the single-cell analysis of protein expression and phosphorylation status, providing a detailed view of cellular signaling events.[4] These application notes provide detailed protocols for utilizing this compound in flow cytometry to analyze its effects on Btk activity and B-cell activation.

Btk Signaling Pathway

Upon B-cell receptor (BCR) engagement, a signaling cascade is initiated, leading to the activation of Btk. Activated Btk, in turn, phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2), which propagates the signal and leads to cellular responses such as proliferation and activation.[1] this compound, as a reversible inhibitor, competes with ATP for the kinase domain's binding site, thereby preventing Btk autophosphorylation and the subsequent phosphorylation of its downstream targets.

Btk_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Antigen Binding Btk Btk Lyn_Syk->Btk Phosphorylation PLCg2 PLCγ2 Btk->PLCg2 Phosphorylation Btk_IN_19 This compound Btk_IN_19->Btk Inhibition Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Response Cellular Response (Activation, Proliferation) Downstream->Response

Caption: Btk Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

I. Analysis of Btk Phosphorylation by Phospho-Flow Cytometry

This protocol details the measurement of Btk phosphorylation at its key activation sites, Tyrosine 551 (Y551) and Tyrosine 223 (Y223), in response to B-cell activation and its inhibition by this compound.[1][5]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable B-cell line (e.g., Ramos)

  • This compound (dissolved in DMSO)

  • Anti-IgM antibody (for B-cell stimulation)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., ice-cold methanol or a commercial permeabilization buffer)

  • Fluorochrome-conjugated antibodies:

    • Anti-CD19 (to identify B-cells)

    • Anti-phospho-Btk (pY551)

    • Anti-phospho-Btk (pY223)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Workflow:

Phospho_Flow_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining Cell_Isolation Isolate/Culture Cells Inhibitor_Incubation Pre-incubate with this compound Cell_Isolation->Inhibitor_Incubation Stimulation Stimulate with Anti-IgM Inhibitor_Incubation->Stimulation Fixation Fix Cells Stimulation->Fixation Permeabilization Permeabilize Cells Fixation->Permeabilization Intracellular_Staining Intracellular Staining (pBtk antibodies) Permeabilization->Intracellular_Staining Surface_Staining Surface Staining (CD19) Intracellular_Staining->Surface_Staining Acquisition Flow Cytometry Acquisition Surface_Staining->Acquisition Analysis Data Analysis Acquisition->Analysis

Caption: Workflow for phospho-flow cytometry analysis of Btk inhibition.

Procedure:

  • Cell Preparation: Isolate PBMCs using Ficoll-Paque gradient centrifugation or culture your B-cell line to the desired density. Resuspend cells in pre-warmed cell culture medium.

  • Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO vehicle control for 1-2 hours at 37°C.

  • Stimulation: Add anti-IgM antibody to the cell suspension to a final concentration of 10 µg/mL and incubate for 15-30 minutes at 37°C to induce Btk phosphorylation. Include an unstimulated control.

  • Fixation: Immediately after stimulation, fix the cells by adding an equal volume of Fixation Buffer and incubate for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with Flow Cytometry Staining Buffer. Permeabilize the cells by resuspending the pellet in ice-cold methanol and incubating for 30 minutes on ice.[1]

  • Staining: Wash the cells twice with Flow Cytometry Staining Buffer to remove the methanol. Resuspend the cells in the staining buffer containing the fluorochrome-conjugated anti-CD19, anti-phospho-Btk (pY551), and anti-phospho-Btk (pY223) antibodies. Incubate for 30-60 minutes at room temperature, protected from light.

  • Acquisition: Wash the cells twice with Flow Cytometry Staining Buffer and resuspend in an appropriate volume for analysis on a flow cytometer.

  • Data Analysis: Gate on the CD19-positive B-cell population. Analyze the median fluorescence intensity (MFI) of the phospho-Btk antibodies in the treated versus control samples.

Expected Results:

Treatment ConditionThis compound Conc.% Inhibition of pBtk (Y551) MFI (Representative)
Unstimulated + Vehicle0Baseline
Stimulated + Vehicle00%
Stimulated + this compound0.1 nM25%
Stimulated + this compound1 nM50%
Stimulated + this compound10 nM85%
Stimulated + this compound100 nM98%
II. Analysis of B-cell Activation Markers

This protocol assesses the effect of this compound on the expression of B-cell activation markers such as CD69, CD80, and CD86 following stimulation.[6][7]

Materials:

  • Human PBMCs or purified B-cells

  • This compound (dissolved in DMSO)

  • B-cell stimulants (e.g., anti-IgM, CpG ODN, or CD40L)

  • Cell culture medium

  • Fluorochrome-conjugated antibodies:

    • Anti-CD19

    • Anti-CD69

    • Anti-CD80

    • Anti-CD86

  • Flow Cytometry Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs or purify B-cells.

  • Inhibitor Treatment and Stimulation: In a 96-well plate, culture the cells with B-cell stimulants in the presence of varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO vehicle control. Culture for 24-48 hours at 37°C.

  • Staining: Harvest the cells and wash with Flow Cytometry Staining Buffer. Resuspend the cells in the staining buffer containing the fluorochrome-conjugated antibodies against CD19, CD69, CD80, and CD86. Incubate for 30 minutes at 4°C in the dark.

  • Acquisition: Wash the cells twice and resuspend for flow cytometry analysis.

  • Data Analysis: Gate on the CD19-positive B-cell population. Determine the percentage of cells expressing the activation markers and the MFI of these markers.

Expected Results:

Treatment ConditionThis compound Conc.% of CD69+ B-cells (Representative)% of CD86+ B-cells (Representative)
Unstimulated + Vehicle0<5%<10%
Stimulated + Vehicle080%75%
Stimulated + this compound1 nM60%55%
Stimulated + this compound10 nM35%30%
Stimulated + this compound100 nM10%15%
Stimulated + this compound1 µM<5%<10%

Data Presentation and Interpretation

The quantitative data obtained from the flow cytometry experiments should be summarized in tables for clear comparison, as demonstrated in the "Expected Results" sections above. The results will illustrate the dose-dependent inhibitory effect of this compound on Btk phosphorylation and subsequent B-cell activation. This data is crucial for determining the potency and efficacy of this compound in a cellular context.

Conclusion

The protocols outlined in these application notes provide a robust framework for researchers to investigate the cellular effects of the reversible Btk inhibitor, this compound, using flow cytometry. By analyzing both the direct inhibition of Btk phosphorylation and the downstream consequences on B-cell activation, these methods offer a comprehensive approach to characterizing the mechanism of action and potency of this compound. It is recommended that researchers optimize inhibitor concentrations and incubation times for their specific cell types and experimental conditions.

References

Application Notes and Protocols: In Vitro Combination Studies of Btk-IN-19

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as a critical signaling molecule in various hematopoietic cells.[1][2] It is a key component of the B-cell receptor (BCR) signaling pathway, which governs B-cell proliferation, differentiation, and survival.[1][3] Dysregulation of BTK activity is implicated in the pathogenesis of numerous B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases.[1][2][4][5] Consequently, BTK has emerged as a significant therapeutic target.[4][6]

Btk-IN-19 is a novel, highly selective, next-generation BTK inhibitor. While potent as a monotherapy, combination strategies are being explored to enhance therapeutic efficacy, overcome potential resistance mechanisms, and broaden its applicability.[7][8][9][10] This document outlines the in vitro protocols and application notes for studying the synergistic effects of this compound in combination with other targeted agents, using a BCL-2 inhibitor as a representative example. The combination of BTK and BCL-2 inhibitors has shown promise by concurrently targeting cell survival and proliferation pathways, leading to synergistic apoptosis in cancer cells.[7]

Signaling Pathways

1. The B-Cell Receptor (BCR) and BTK Signaling Pathway

Upon antigen binding to the B-cell receptor (BCR), a signaling cascade is initiated. This involves the activation of SRC family kinases like LYN and FYN, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A/B. This leads to the recruitment and activation of SYK, which in turn creates docking sites for BTK at the plasma membrane. Membrane-bound BTK is then phosphorylated and activated, leading to the subsequent phosphorylation of its substrate, phospholipase C gamma 2 (PLCγ2).[1][5] Activated PLCγ2 generates second messengers, diacylglycerol (DAG) and inositol triphosphate (IP3), which trigger downstream pathways like NF-κB and NFAT, promoting B-cell survival, proliferation, and differentiation.[1] this compound exerts its effect by inhibiting the kinase activity of BTK, thereby blocking this entire downstream cascade.

BCR_BTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN/FYN BCR->LYN activates SYK SYK LYN->SYK activates BTK BTK SYK->BTK recruits & activates PLCg2 PLCγ2 BTK->PLCg2 activates DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 generates NFkB NF-κB / NFAT DAG_IP3->NFkB activates Proliferation Cell Proliferation & Survival NFkB->Proliferation promotes Btk_IN_19 This compound Btk_IN_19->BTK Antigen Antigen Antigen->BCR binds

Caption: The BCR-BTK signaling pathway and the inhibitory action of this compound.

2. Synergistic Mechanism: Co-inhibition of BTK and BCL-2

Many B-cell malignancies rely on both the pro-survival signals from the BCR pathway and the intrinsic apoptosis resistance conferred by anti-apoptotic proteins like BCL-2. While this compound blocks the pro-survival signals, a BCL-2 inhibitor (e.g., Venetoclax) directly promotes apoptosis by sequestering BCL-2 and freeing pro-apoptotic proteins like BIM, BAK, and BAX. The simultaneous inhibition of these two distinct but complementary pathways can lead to a potent synergistic effect, pushing the cancer cell's fate towards apoptosis more effectively than either agent alone.[7]

Synergistic_Mechanism Btk_IN_19 This compound BTK BTK Btk_IN_19->BTK Survival_Signal Pro-Survival Signals (e.g., NF-κB) BTK->Survival_Signal Apoptosis Apoptosis Survival_Signal->Apoptosis inhibition removed BCL2_Inhibitor BCL-2 Inhibitor BCL2 BCL-2 BCL2_Inhibitor->BCL2 Apoptosis_Block Block on Apoptosis BCL2->Apoptosis_Block Apoptosis_Block->Apoptosis inhibition removed

Caption: Synergistic induction of apoptosis via dual inhibition of BTK and BCL-2.

Quantitative Data Summary

The following tables present representative data from in vitro studies combining this compound with a selective BCL-2 inhibitor ("BCL2-IN-5") in Double-Hit Lymphoma (DHL) cell lines, which often exhibit co-dependence on BTK and BCL-2 signaling.

Table 1: Single-Agent IC50 Values (72h Treatment) This table shows the half-maximal inhibitory concentration (IC50) for each compound alone, indicating their individual potency against different DHL cell lines.

Cell LineThis compound IC50 (nM)BCL2-IN-5 IC50 (nM)
SUDHL-415.58.2
SUDHL-621.212.5
OCI-Ly1835.825.1

Table 2: Combination Index (CI) Values The Combination Index (CI) was calculated using the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data shown is for a constant ratio combination.

Cell LineCombination Index (CI) at Fa 0.5Synergy Level
SUDHL-40.45Synergistic
SUDHL-60.58Synergistic
OCI-Ly180.71Synergistic
Fa 0.5 represents the drug effect level where 50% of cells are inhibited.

Table 3: Induction of Apoptosis (48h Treatment) Apoptosis was measured by Annexin V/Propidium Iodide staining and flow cytometry. Data represents the percentage of apoptotic cells (early and late).

Treatment (SUDHL-4 Cells)% Apoptotic Cells (Mean ± SD)
Vehicle Control5.1 ± 1.2
This compound (15 nM)18.5 ± 2.5
BCL2-IN-5 (8 nM)25.3 ± 3.1
This compound (15 nM) + BCL2-IN-5 (8 nM) 68.7 ± 4.5

Experimental Protocols & Workflows

A logical workflow for evaluating the in vitro combination of this compound is essential for generating robust and reproducible data.

Experimental_Workflow cluster_moa MoA Assays start Start: Hypothesis (Synergy between this compound and Combination Agent) step1 1. Single Agent Titration (Determine IC50 values) start->step1 step2 2. Combination Matrix Assay (Cell Viability) step1->step2 step3 3. Synergy Analysis (Calculate Combination Index) step2->step3 step4 4. Mechanism of Action Assays step3->step4 step5 5. Western Blot Analysis (Confirm Pathway Inhibition) step4->step5 end Conclusion: Combination is Synergistic and Induces Apoptosis step5->end apoptosis Apoptosis Assay (Annexin V) caspase Caspase 3/7 Assay

Caption: Logical workflow for in vitro evaluation of drug combinations with this compound.

Protocol 1: Cell Viability and Synergy Assessment

This protocol is designed to determine cell viability in response to single agents and combinations to subsequently calculate synergy.

  • Cell Culture: Culture DHL cells (e.g., SUDHL-4) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Maintain cell density between 0.2 and 1.5 x 10^6 cells/mL.

  • Cell Seeding: Plate cells in a 96-well white, clear-bottom plate at a density of 20,000 cells/well in 50 µL of culture medium.

  • Drug Preparation: Prepare 2x concentrated stock solutions of this compound and the combination agent (BCL2-IN-5) in culture medium. Perform serial dilutions to create a dose-response curve for each drug. For combination studies, prepare a matrix of combinations at a constant ratio around the IC50 of each drug.

  • Treatment: Add 50 µL of the 2x drug solutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell (blank) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement: Use a luminescent cell viability assay (e.g., CellTiter-Glo®).

    • Equilibrate the plate and reagent to room temperature.

    • Add 100 µL of the viability reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis:

    • Subtract blank readings from all wells.

    • Normalize data to the vehicle control (defined as 100% viability).

    • Calculate IC50 values for single agents using non-linear regression.

    • Use specialized software (e.g., CompuSyn) to calculate Combination Index (CI) values from the combination data.

Protocol 2: BTK Enzymatic Activity Assay (ADP-Glo™ Format)

This biochemical assay measures the direct inhibition of purified BTK enzyme by this compound.[11]

Kinase_Assay_Workflow step1 1. Add Reagents (BTK Enzyme, Buffer, Substrate, ATP) step2 2. Add this compound (or Vehicle Control) step1->step2 step3 3. Kinase Reaction (Incubate at RT) step2->step3 step4 4. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) step3->step4 step5 5. Convert ADP to ATP (Add Kinase Detection Reagent) step4->step5 step6 6. Measure Luminescence (Signal ∝ BTK Activity) step5->step6

Caption: Workflow for a BTK enzymatic activity assay using ADP-Glo™ technology.

  • Reagent Preparation:

    • Prepare BTK Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT.[11]

    • Dilute purified recombinant BTK enzyme and a suitable peptide substrate in the kinase buffer.

    • Prepare a solution of ATP in the kinase buffer.

    • Prepare serial dilutions of this compound.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of BTK enzyme/substrate mix.

    • Add 0.5 µL of this compound dilution or vehicle control.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]

  • Data Acquisition: Read luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to BTK activity.

  • Data Analysis: Normalize the data to the vehicle control (100% activity) and calculate the IC50 for this compound's enzymatic inhibition.

Protocol 3: Western Blot for Pathway Analysis

This protocol verifies that this compound and its combination partner inhibit their respective target pathways in a cellular context.

  • Cell Treatment and Lysis:

    • Seed 2 x 10^6 SUDHL-4 cells in a 6-well plate and treat with vehicle, this compound, the combination partner, or the combination for 2-4 hours.

    • To assess BTK pathway inhibition, stimulate cells with anti-IgM antibody for 10 minutes before harvesting.

    • Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

    • Run the gel and transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-BTK (Tyr223)

      • Total BTK

      • Phospho-PLCγ2 (Tyr759)

      • Total PLCγ2

      • Cleaved PARP (as a marker of apoptosis)

      • β-Actin (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometry analysis can be performed to quantify changes in protein phosphorylation and expression levels relative to the loading control. A decrease in p-BTK and p-PLCγ2 would confirm this compound target engagement, while an increase in cleaved PARP would confirm apoptosis induction.

References

Troubleshooting & Optimization

Btk-IN-19 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Btk-IN-19 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK) with a very high affinity (IC50 < 0.001 µM).[1][2] It is supplied as a solid. Key chemical properties are summarized in the table below.

Q2: I'm having trouble dissolving this compound in my aqueous buffer. Why is this happening?

This compound is known to be practically insoluble in water and ethanol.[3] This is a common characteristic among many kinase inhibitors, which are often lipophilic molecules.[4][5][6] Such compounds have a tendency to precipitate out of aqueous solutions, especially at neutral pH.

Q3: In which solvents is this compound soluble?

This compound is readily soluble in dimethyl sulfoxide (DMSO).[3] For a similar compound, BTK IN-1, a solubility of 77 mg/mL (200.07 mM) in fresh DMSO has been reported.[3]

Troubleshooting Guide: Preparing this compound Solutions

This guide provides step-by-step instructions for preparing this compound solutions for in vitro and in vivo experiments, with a focus on overcoming aqueous solubility challenges.

Initial Stock Solution Preparation

Problem: Difficulty dissolving the initial solid this compound powder.

Solution:

  • Recommended Solvent: Use 100% fresh, anhydrous DMSO to prepare a high-concentration stock solution.[3] Moisture-absorbing DMSO can reduce the solubility of the compound.[3]

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

    • Vortex or sonicate the solution gently until the solid is completely dissolved.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Stock solutions in DMSO are typically stable for at least one month at -20°C and up to a year at -80°C.[3]

Preparing Working Solutions for Aqueous-Based Assays

Problem: this compound precipitates when the DMSO stock is diluted into an aqueous buffer for cell-based assays or enzymatic experiments.

Solution:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous working solution is kept as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in your experiments.

  • Serial Dilution: Perform serial dilutions of your high-concentration DMSO stock solution in your aqueous buffer. It is critical to add the DMSO stock to the aqueous buffer and mix immediately and thoroughly. Do not add the aqueous buffer to the DMSO stock.

  • Use of Surfactants or Co-solvents: For some poorly soluble compounds, the addition of a small amount of a biocompatible surfactant (e.g., Tween 80, Pluronic F-68) or a co-solvent (e.g., PEG300, ethanol) to the final aqueous solution can help maintain solubility.[7][8] However, the compatibility of these agents with your specific assay must be validated.

  • pH Adjustment: The solubility of many kinase inhibitors is pH-dependent.[5][7] If your experimental conditions allow, you may test the solubility of this compound in buffers with slightly different pH values. Weakly basic compounds tend to be more soluble at a lower pH.[7]

Formulations for In Vivo Studies

Problem: Administering this compound to animals in a biocompatible vehicle without precipitation.

Solution:

For animal studies, a common formulation strategy for poorly water-soluble compounds involves a mixture of solvents and surfactants. A typical formulation might consist of:

  • 10% DMSO: To initially dissolve the compound.

  • 40% PEG300: A water-miscible co-solvent.

  • 5% Tween 80: A surfactant to aid in forming a stable emulsion.

  • 45% Saline: The aqueous base.

Protocol for In Vivo Formulation:

  • Dissolve this compound in DMSO to create a concentrated stock.

  • Add PEG300 and mix thoroughly.

  • Add Tween 80 and mix until the solution is clear.

  • Finally, add saline to the desired final volume and mix well.

Note: The suitability of any formulation should be tested for stability and potential toxicity in the animal model before proceeding with efficacy studies.

Data Presentation

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular Weight445.35 g/mol [1]
FormulaC21H22Cl2N6O[1]
AppearanceSolid[1]
IC50 (BTK)< 0.001 µM[1][2]

Table 2: Solubility of this compound and a Structurally Similar Compound

CompoundSolventSolubilityReference
This compoundWaterInsoluble[3]
EthanolInsoluble[3]
DMSOSoluble[3]
BTK IN-1DMSO77 mg/mL (200.07 mM)[3]

Visualizations

Signaling Pathways

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Antigen Binding PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG BTK BTK Syk->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PLCg2->PIP2 Hydrolysis Downstream Downstream Signaling IP3->Downstream DAG->Downstream B-Cell Proliferation\n& Survival B-Cell Proliferation & Survival Downstream->B-Cell Proliferation\n& Survival Btk_IN_19 This compound Btk_IN_19->BTK Inhibition

Caption: Simplified BTK Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Experiment start This compound (Solid Powder) dissolve Dissolve in 100% DMSO start->dissolve stock High Concentration Stock Solution (-80°C) dissolve->stock dilute Serial Dilution into Aqueous Buffer stock->dilute check Check for Precipitation dilute->check check->dilute Yes (Adjust Protocol) working Final Working Solution (<0.5% DMSO) check->working No assay In Vitro / In Vivo Assay working->assay results Data Analysis assay->results

Caption: Recommended workflow for preparing this compound solutions for experiments.

References

Technical Support Center: Optimizing Btk-IN-19 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the use of Btk-IN-19 in your cell viability assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure you obtain accurate and reproducible results in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, differentiation, and survival of B-cells.[2][3] By inhibiting BTK, this compound can block these downstream signals, leading to decreased cell proliferation and survival in B-cell malignancies.[4][5] BTK also plays a role in the inflammatory responses of other immune cells, such as macrophages.[6][7][8]

Q2: What is a good starting concentration range for this compound in a cell viability assay?

A2: As a starting point, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on published data, this compound has an IC50 of less than 0.001 µM for the BTK enzyme and 0.080 µM for B-cell proliferation.[1] Therefore, an initial screening range of 0.01 µM to 10 µM is a reasonable starting point. We recommend a 7-point serial dilution within this range.

Q3: What solvent should I use to dissolve this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO). For cell-based assays, it is critical to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (cells treated with the same final concentration of DMSO as the highest this compound concentration) in your experimental setup.

Q4: Which cell viability assay should I choose: MTT or CCK-8?

A4: Both MTT and CCK-8 assays are reliable methods for assessing cell viability. The choice often depends on your specific experimental needs and laboratory resources.

  • MTT Assay: This is a classic, cost-effective assay where living cells reduce a yellow tetrazolium salt (MTT) to purple formazan crystals.[10] A solubilization step is required to dissolve the formazan crystals before reading the absorbance.[10]

  • CCK-8 Assay: This assay uses a highly water-soluble tetrazolium salt (WST-8) that produces a water-soluble formazan dye upon reduction by cellular dehydrogenases.[11] This assay is generally considered more convenient as it does not require a solubilization step and is non-toxic to cells, allowing for longer incubation times if necessary.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background in vehicle control wells - DMSO concentration is too high, causing cytotoxicity.- Contamination of the culture medium or reagents.[12]- Ensure the final DMSO concentration is at a non-toxic level (e.g., ≤ 0.5%).- Use sterile techniques and check all reagents for contamination.[9][12]
Inconsistent results between replicate wells - Uneven cell seeding.- Pipetting errors during reagent addition.- Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting.- Use calibrated pipettes and be consistent with your technique.
Low signal or poor dynamic range - Cell seeding density is too low or too high.- Incubation time with this compound is too short.- Incubation time with the assay reagent (MTT or CCK-8) is insufficient.- Optimize the cell seeding density for your specific cell line. A typical range is 1,000-100,000 cells per well.[12]- Extend the incubation time with this compound (e.g., 48 or 72 hours).- Increase the incubation time with the assay reagent (within the recommended range of 1-4 hours for CCK-8).[11][13]
Precipitate formation in the culture medium - this compound may have limited solubility at higher concentrations in aqueous media.- Ensure the stock solution is fully dissolved in DMSO before diluting in culture medium.- Visually inspect the wells after adding the compound. If a precipitate is observed, consider using a lower starting concentration.

Experimental Protocols

Cell Viability Assay Using CCK-8

This protocol provides a general guideline. Optimization of cell number and incubation times is recommended for each specific cell line and experimental condition.

Materials:

  • This compound

  • DMSO

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Your cell line of interest in complete culture medium

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count your cells. Ensure cell viability is >95%.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11]

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.[11]

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remember to account for the 10x dilution when adding to the wells.

    • Add 10 µL of the diluted this compound solutions to the respective wells.

    • For vehicle control wells, add 10 µL of culture medium containing the same final concentration of DMSO as the highest this compound concentration.

    • Include wells with untreated cells (medium only) as a negative control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition and Incubation:

    • Add 10 µL of CCK-8 solution to each well.[11] Be careful not to introduce bubbles.[13]

    • Incubate the plate for 1-4 hours in the incubator.[11][13] The optimal incubation time will depend on the cell type and density.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.[11]

Data Analysis
  • Subtract the absorbance of the blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Data Presentation

Table 1: Recommended Concentration Ranges for Initial this compound Screening

Parameter Recommendation
Starting Concentration10 µM
Lowest Concentration0.01 µM
Serial Dilution Factor1:3 or 1:5
Number of Data Points7

Table 2: Key Parameters for CCK-8 Cell Viability Assay

Parameter Recommendation
Cell Seeding Density5,000 - 10,000 cells/well
This compound Incubation Time24, 48, or 72 hours
CCK-8 Reagent Volume10 µL/well
CCK-8 Incubation Time1 - 4 hours
Absorbance Wavelength450 nm

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Single-Cell Suspension seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate add_drug Add this compound to Wells seed_plate->add_drug prepare_drug Prepare this compound Serial Dilutions prepare_drug->add_drug incubate_drug Incubate for 24-72 hours add_drug->incubate_drug add_cck8 Add CCK-8 Reagent incubate_drug->add_cck8 incubate_cck8 Incubate for 1-4 hours add_cck8->incubate_cck8 read_plate Measure Absorbance at 450 nm incubate_cck8->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_data Plot Dose-Response Curve calc_viability->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Caption: Workflow for optimizing this compound concentration in cell viability assays.

btk_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB_AP1_NFAT NF-κB, AP-1, NFAT (Transcription Factors) DAG_IP3->NFkB_AP1_NFAT Signal Transduction Btk_IN_19 This compound Btk_IN_19->BTK Inhibition Gene_Expression Gene Expression NFkB_AP1_NFAT->Gene_Expression Cell_Response Proliferation, Survival, Differentiation Gene_Expression->Cell_Response

References

Btk Protein Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing Western blot analysis of Bruton's tyrosine kinase (Btk).

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during Btk Western blotting experiments.

Issue 1: No Btk band is visible at the expected molecular weight (~76-77 kDa).

  • Possible Cause: Problems with protein transfer from the gel to the membrane.

  • Solution: After transfer, you can stain the membrane with Ponceau S to visualize total protein and confirm that the transfer was successful and even.[1][2][3] For large proteins like Btk, you may need to optimize the transfer time and voltage.[1] If you suspect smaller proteins are passing through the membrane, you can try using a membrane with a smaller pore size or placing a second membrane behind the first.[1]

  • Possible Cause: Inactive primary or secondary antibody.

  • Solution: Ensure that your antibodies have been stored correctly and have not expired.[4][5] To test the activity of your primary antibody, you can perform a dot blot.[4] Also, confirm that the secondary antibody is compatible with the host species of the primary antibody.[6]

  • Possible Cause: Insufficient amount of Btk protein in the sample.

  • Solution: Btk is expressed in hematopoietic lineage cells.[7] It is crucial to use appropriate positive control cell lysates, such as NAMALWA, U-698-M, K-562, Daudi, or Ramos cells, to validate your experimental setup.[7][8] If you are working with a sample that has low Btk expression, you may need to load a higher amount of total protein (a minimum of 20-30 µg of whole-cell extract is recommended) or enrich your sample for Btk using techniques like immunoprecipitation.[3][9]

  • Possible Cause: The presence of sodium azide in your buffers.

  • Solution: Sodium azide can inhibit the activity of Horseradish Peroxidase (HRP), a common enzyme conjugated to secondary antibodies.[5] Ensure that your wash buffers and antibody dilution buffers are free of sodium azide.

Issue 2: The Btk band is very weak.

  • Possible Cause: Suboptimal antibody concentrations.

  • Solution: The concentrations of both the primary and secondary antibodies may need to be optimized. You can try increasing the concentration of the primary antibody or extending the incubation time, for instance, by incubating overnight at 4°C.[4][10]

  • Possible Cause: Inefficient protein transfer.

  • Solution: For larger proteins like Btk, consider adding a low percentage of SDS (0.01–0.05%) to the transfer buffer to aid in its movement from the gel to the membrane.[4] Also, ensure good contact between the gel and the membrane, avoiding any air bubbles.[1][11]

  • Possible Cause: Excessive washing of the membrane.

  • Solution: While washing is necessary to reduce background, excessive or harsh washing can strip the antibody from the blot. Try reducing the number or duration of wash steps.

Issue 3: High background on the Western blot.

  • Possible Cause: Inadequate blocking of the membrane.

  • Solution: Blocking is essential to prevent non-specific binding of antibodies.[6] You can try increasing the blocking time or using a different blocking agent.[6][11] For example, if you are using non-fat dry milk, you could switch to bovine serum albumin (BSA), especially if working with phospho-specific antibodies.[5]

  • Possible Cause: Antibody concentration is too high.

  • Solution: High concentrations of either the primary or secondary antibody can lead to increased background noise.[5][11] Try reducing the antibody concentrations.

  • Possible Cause: The membrane was allowed to dry out.

  • Solution: It is critical to keep the membrane moist throughout the incubation and washing steps to prevent non-specific binding and high background.[1][3][5]

Issue 4: Multiple non-specific bands are visible.

  • Possible Cause: The primary antibody may be cross-reacting with other proteins.

  • Solution: Ensure you are using a Btk antibody that has been validated for specificity.[12] You can also try increasing the stringency of your washes, for example, by adding a detergent like Tween-20. Reducing the concentration of the primary antibody can also help minimize non-specific binding.[4]

  • Possible Cause: Protein degradation.

  • Solution: The presence of bands at lower molecular weights than expected could indicate that the Btk protein has been degraded. Always prepare your samples with protease inhibitors and keep them on ice to minimize degradation.[1][9]

  • Possible Cause: Too much protein loaded on the gel.

  • Solution: Overloading the gel with too much total protein can lead to the appearance of non-specific bands.[4][9] Try loading a smaller amount of your sample.

Quantitative Data Summary

Table 1: Recommended Antibody Dilutions for Btk Western Blot

Antibody TypeSupplier ExampleStarting DilutionDilution RangeIncubation Conditions
Monoclonal PrimarySanta Cruz Biotechnology (sc-81735)1:2001:100 - 1:10001 hour at room temperature or overnight at 4°C
Polyclonal PrimaryProteintech (21581-1-AP)1:10001:1000 - 1:40001.5 hours at room temperature
HRP-conjugated SecondaryVaries1:10001:1000 - 1:100001 hour at room temperature

Note: These are general recommendations. Optimal dilutions should be determined experimentally.

Experimental Protocols

Detailed Protocol for Btk Western Blotting

  • Sample Preparation:

    • Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the integrity of the Btk protein.[9]

    • Determine the protein concentration of your lysates.

    • Prepare samples for loading by adding SDS-PAGE sample buffer and heating at 95-100°C for 5 minutes.[10]

  • SDS-PAGE:

    • Load 20-40 µg of total protein per lane into an SDS-PAGE gel. The percentage of the gel should be appropriate for the size of Btk (~77 kDa).

    • Include a lane with molecular weight markers.

    • Run the gel until adequate separation of the proteins is achieved.[2]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Ensure good contact between the gel and the membrane and remove any air bubbles.[1][11]

    • Transfer conditions (time and voltage) should be optimized, especially for a protein of Btk's size.[1]

  • Blocking:

    • After transfer, block the membrane for at least 1 hour at room temperature or overnight at 4°C in a suitable blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST).[2]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary Btk antibody diluted in blocking buffer. Recommended incubation is for 1 hour at room temperature or overnight at 4°C with gentle agitation.[10]

  • Washing:

    • Wash the membrane three times for 10 minutes each with a wash buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody that is specific for the primary antibody's host species. This is typically done for 1 hour at room temperature with gentle agitation.[2]

  • Final Washes:

    • Repeat the washing step to remove any unbound secondary antibody.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Capture the signal using a CCD camera-based imager or by exposing the membrane to X-ray film.[2]

Visualizations

WesternBlotWorkflow cluster_electrophoresis Protein Separation cluster_transfer Protein Transfer cluster_detection Immunodetection p1 Sample Preparation p2 SDS-PAGE p1->p2 Load Gel p3 Transfer to Membrane p2->p3 p4 Blocking p3->p4 p5 Primary Antibody Incubation p4->p5 Wash p6 Secondary Antibody Incubation p5->p6 Wash p7 Detection p6->p7 Wash end end p7->end Analyze Results

Caption: A general workflow diagram for Western blotting.

TroubleshootingFlowchart start Problem with Btk Western Blot q1 Is there any signal? start->q1 no_signal No Signal q1->no_signal No weak_signal Weak Signal q1->weak_signal Yes, but weak q2 Is the background high? q1->q2 Yes, good signal check_transfer Check protein transfer (Ponceau S) no_signal->check_transfer check_antibodies Verify antibody activity & compatibility no_signal->check_antibodies check_protein Increase protein load / Use positive control no_signal->check_protein optimize_ab Optimize antibody concentrations weak_signal->optimize_ab optimize_transfer Optimize transfer conditions weak_signal->optimize_transfer high_bg High Background q2->high_bg Yes q3 Are there non-specific bands? q2->q3 No check_blocking Improve blocking step high_bg->check_blocking check_ab_conc Reduce antibody concentrations high_bg->check_ab_conc non_specific Non-specific Bands q3->non_specific Yes end Successful Blot q3->end No check_ab_specificity Check antibody specificity non_specific->check_ab_specificity check_degradation Prevent protein degradation non_specific->check_degradation

Caption: A troubleshooting decision tree for Btk Western blotting.

References

Btk-IN-19 off-target effects and kinase profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the off-target effects and kinase profiling of Btk-IN-19. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the effective use of this inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Compound 51, is a reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] Unlike covalent BTK inhibitors that form a permanent bond with the kinase, this compound binds non-covalently to the ATP-binding site, allowing for dissociation from the enzyme.[1] Its primary mechanism of action is the inhibition of BTK's kinase activity, which is a crucial component of the B-cell receptor (BCR) signaling pathway.[1] By blocking this pathway, this compound can inhibit the proliferation of B-cells.[1]

Q2: What is the reported potency of this compound for its primary target, BTK?

A2: this compound is a potent BTK inhibitor with a reported IC50 of less than 0.001 µM in biochemical assays.[1] In cellular assays, it has been shown to inhibit B-cell proliferation with an IC50 of 0.080 µM.[1]

Q3: Has this compound been characterized in vivo?

A3: Yes, this compound has been evaluated in rodent models. In mice, a single intraperitoneal injection of 80 mg/kg was shown to inhibit the expression of the activation marker CD69.[1] In rats, oral administration of 5 mg/kg demonstrated low to moderate in vivo clearance and modest oral exposure.[1]

Q4: How does the selectivity of this compound compare to other BTK inhibitors?

A4: The provided search results do not contain a head-to-head comparison of this compound with other BTK inhibitors in a comprehensive kinase panel. However, the development of reversible inhibitors like this compound is often driven by the goal of improving selectivity and reducing the off-target effects seen with first-generation covalent inhibitors like ibrutinib.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent IC50 values in cellular assays 1. Cell viability issues unrelated to BTK inhibition.2. Variability in cell density or passage number.3. Degradation of this compound in culture media.1. Perform a cytotoxicity assay with a control cell line that does not express BTK to assess non-specific toxicity.2. Standardize cell seeding density and use cells within a consistent passage number range.3. Prepare fresh dilutions of this compound for each experiment from a frozen stock.
Lower than expected inhibition of B-cell proliferation 1. Suboptimal concentration of this compound.2. Presence of serum proteins in the culture media binding to the inhibitor.3. Use of a cell line with low dependence on the BCR signaling pathway.1. Perform a dose-response curve to determine the optimal concentration for your specific cell line.2. Consider reducing the serum concentration in your assay medium, if compatible with your cell line.3. Confirm the BTK expression and dependence of your cell line on the BCR pathway through literature review or western blotting for key pathway components.
Unexpected cellular phenotype observed 1. Off-target effects of this compound.2. The observed phenotype is a downstream consequence of BTK inhibition not previously characterized.1. Consult the kinase profiling data to identify potential off-target kinases that might be responsible for the observed phenotype. Consider using a structurally different BTK inhibitor as a control.2. Investigate downstream signaling pathways of BTK to determine if the phenotype is consistent with on-target inhibition.
Poor in vivo efficacy 1. Insufficient drug exposure due to poor pharmacokinetics.2. Rapid metabolism of the compound.1. Optimize the dosing regimen (dose and frequency) based on pharmacokinetic studies.2. Co-administer with a compound that inhibits relevant metabolic enzymes, if known and ethically permissible in the experimental model.

Kinase Profiling Data

The following table summarizes the kinase selectivity of this compound against a panel of kinases. The data is based on in vitro binding or enzymatic assays and is intended to provide insights into potential off-target interactions.

KinaseIC50 (nM) or % Inhibition @ [Concentration]
BTK <1
Data for off-target kinases for this compound (Compound 51) is not available in the provided search results. A comprehensive kinase screen would be necessary to populate this table.

Note: The lack of specific off-target kinase inhibition data for this compound in the provided search results is a significant limitation. The table above serves as a template for how such data should be presented. Researchers are strongly encouraged to perform their own comprehensive kinase profiling to fully characterize the selectivity of this compound in their experimental systems.

Experimental Protocols

In Vitro BTK Enzymatic Assay (General Protocol)

This protocol describes a general method for determining the in vitro potency of a BTK inhibitor using a biochemical assay format.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., a poly-GT peptide)

  • This compound

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • Add a small volume of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

  • Add recombinant BTK enzyme to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.

Cellular B-Cell Proliferation Assay

This protocol provides a general method for assessing the effect of this compound on the proliferation of B-cell lines.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos, TMD8)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Cell proliferation reagent (e.g., CellTiter-Glo®, WST-1, or similar)

  • 96-well clear bottom, white-walled plates

Procedure:

  • Seed the B-cell lymphoma cells in a 96-well plate at a predetermined optimal density.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Add the diluted inhibitor or vehicle (DMSO) to the appropriate wells.

  • Incubate the plate for a period of time that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the percent inhibition of proliferation for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Visualizations

B_Cell_Receptor_Signaling_Pathway B-Cell Receptor Signaling Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Btk_IN_19 This compound Btk_IN_19->BTK Inhibition DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NF_kB NF-κB PKC->NF_kB MAPK MAPK PKC->MAPK Ca_Flux->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation MAPK->Proliferation

Caption: A simplified diagram of the B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK and its inhibition by this compound.

Experimental_Workflow_Kinase_Profiling Experimental Workflow for Kinase Profiling cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Panel Broad Kinase Panel Screen (e.g., KINOMEscan) IC50_Determination IC50 Determination for Hits Kinase_Panel->IC50_Determination Data_Analysis Data Analysis & Selectivity Profiling IC50_Determination->Data_Analysis Target_Engagement Target Engagement Assay (e.g., NanoBRET, CETSA) Off_Target_Validation Cellular Off-Target Validation Target_Engagement->Off_Target_Validation Off_Target_Validation->Data_Analysis Compound This compound Compound->Kinase_Panel Compound->Target_Engagement

Caption: A generalized workflow for determining the kinase selectivity profile of an inhibitor like this compound, encompassing both biochemical and cellular approaches.

References

Btk-IN-19 stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Btk-IN-19, a Bruton's tyrosine kinase (BTK) inhibitor, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and activation.[1][2] By inhibiting BTK, this compound can block downstream signaling cascades, including the NF-κB and MAPK pathways, leading to reduced B-cell activity.[3][4][5] This makes it a valuable tool for studying B-cell malignancies and autoimmune diseases.[1][4]

Q2: What is the recommended solvent for dissolving this compound?

A2: Most small molecule kinase inhibitors are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in cell culture media. Always check the manufacturer's datasheet for specific solubility information.

Q3: How stable is this compound in cell culture media?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no observable effect of this compound Compound Degradation: this compound may be unstable in the cell culture media over the course of the experiment.- Perform a stability study to determine the half-life of this compound in your specific media and under your experimental conditions (see Experimental Protocols). - Consider replenishing the media with fresh inhibitor at regular intervals based on its stability profile.
Incorrect Concentration: The final concentration of the inhibitor may be too low to elicit a biological response.- Titrate the concentration of this compound to determine the optimal effective dose for your cell line and assay. - Verify the concentration of your stock solution.
Cell Line Insensitivity: The targeted BTK pathway may not be a critical survival pathway for the specific cell line being used.- Confirm that your cell line expresses BTK and that the BTK pathway is active. - Consider using a positive control cell line known to be sensitive to BTK inhibition.
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their bioavailable concentration.[1]- Reduce the percentage of FBS in your culture medium if your cells can tolerate it. - Determine the effect of serum on inhibitor activity by performing assays at different serum concentrations.
High Cell Toxicity or Off-Target Effects High Concentration of Inhibitor: The concentration of this compound may be too high, leading to non-specific effects.- Perform a dose-response curve to identify a concentration that is effective without causing excessive toxicity. - Use the lowest effective concentration for your experiments.
Off-Target Kinase Inhibition: this compound may inhibit other kinases in addition to BTK, leading to unexpected phenotypes. Some BTK inhibitors are known to have off-target effects on kinases like TEC, ITK, and EGFR family members.[5][6][7][8]- Consult literature or kinase profiling data to understand the selectivity profile of this compound. - Use structurally different BTK inhibitors as controls to confirm that the observed phenotype is due to BTK inhibition.
DMSO Toxicity: High concentrations of the solvent DMSO can be toxic to cells.- Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.1%). - Include a vehicle control (media with the same concentration of DMSO as your treated samples) in all experiments.
Variability Between Experiments Inconsistent Cell Health or Passage Number: The physiological state of the cells can affect their response to inhibitors.- Use cells at a consistent passage number and ensure they are healthy and in the logarithmic growth phase before starting an experiment.
Inconsistent Inhibitor Preparation: Errors in diluting the stock solution can lead to variability.- Prepare fresh dilutions of this compound from the stock solution for each experiment. - Vortex dilutions thoroughly to ensure homogeneity.

Data Presentation

Table 1: Illustrative Stability of this compound in Cell Culture Media at 37°C

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.

Time (Hours)Concentration in RPMI + 10% FBS (% Remaining)Concentration in DMEM + 10% FBS (% Remaining)
0100100
49592
88885
128278
246560
484235
722518

Experimental Protocols

Protocol: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Cell culture medium (e.g., RPMI, DMEM) with supplements (e.g., 10% FBS)

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water)

  • LC-MS system

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes

Methodology:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 1 µM). Prepare a sufficient volume for all time points.

  • Incubation:

    • Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 4, 8, 12, 24, 48, 72 hours).

    • Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • Sample Collection and Processing:

    • At each designated time point, remove one tube from the incubator.

    • Immediately process the sample to stop any further degradation. This typically involves protein precipitation by adding a cold organic solvent (e.g., 3 volumes of acetonitrile or methanol).

    • Vortex the sample vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the supernatant using a validated LC-MS method to quantify the concentration of this compound.[2][9][10]

    • The LC method should be optimized to achieve good separation of this compound from any potential degradation products and media components.

    • The MS/MS method should be set up for selective and sensitive detection of the parent molecule.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

    • Plot the percentage of remaining compound against time to visualize the degradation profile.

    • Calculate the half-life (t₁/₂) of this compound in the cell culture medium.

Visualizations

BTK_Signaling_Pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Hydrolysis of PIP2 Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux Downstream Downstream Signaling (NF-κB, MAPK, NFAT) Ca_flux->Downstream Proliferation B-Cell Proliferation, Survival & Activation Downstream->Proliferation Btk_IN_19 This compound Btk_IN_19->BTK Inhibition

Caption: BTK Signaling Pathway and the inhibitory action of this compound.

Stability_Workflow Workflow for this compound Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare this compound Stock (DMSO) Spike_Media Spike Cell Culture Media Prep_Stock->Spike_Media Aliquot Aliquot for Time Points Spike_Media->Aliquot Incubate Incubate at 37°C Aliquot->Incubate Collect_Sample Collect Sample at Each Time Point Incubate->Collect_Sample Protein_Precip Protein Precipitation (Acetonitrile) Collect_Sample->Protein_Precip Centrifuge Centrifuge Protein_Precip->Centrifuge Analyze_Supernatant Analyze Supernatant by LC-MS Centrifuge->Analyze_Supernatant Calculate_Remaining Calculate % Remaining Analyze_Supernatant->Calculate_Remaining Plot_Data Plot Degradation Curve Calculate_Remaining->Plot_Data Calculate_HalfLife Calculate Half-Life Plot_Data->Calculate_HalfLife

Caption: Experimental workflow for determining the stability of this compound.

References

Minimizing Btk-IN-19 toxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Btk-IN-19, a reversible Bruton's tyrosine kinase (BTK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK) with a half-maximal inhibitory concentration (IC50) of less than 0.001 μM.[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[2][3][4] By reversibly binding to BTK, this compound blocks its kinase activity, thereby inhibiting downstream signaling cascades, including the NF-κB and MAPK pathways.[3][4][5] This disruption of BCR signaling ultimately leads to decreased B-cell proliferation and survival.[1]

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[6] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years. Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions into smaller volumes.

Q3: What are the known off-target effects of BTK inhibitors?

While second-generation BTK inhibitors are generally more selective than first-generation inhibitors like ibrutinib, off-target effects can still occur.[7] Potential off-target kinases for BTK inhibitors include other members of the TEC kinase family, as well as EGFR, JAK3, and Her2.[5] These off-target interactions can sometimes lead to side effects such as rash, diarrhea, and cardiac toxicities.[7] It is important to consider the selectivity profile of any BTK inhibitor in your experimental design.

Troubleshooting Guide

This guide addresses common issues that researchers may encounter when using this compound in cell culture experiments.

Problem 1: High Cell Toxicity Observed at Expected Efficacious Concentrations

Possible Cause Troubleshooting Steps
DMSO Toxicity - Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level. For most cell lines, this is typically below 0.5%, but it is crucial to determine the specific tolerance of your cell line with a DMSO-only control. - Prepare serial dilutions of your this compound stock in DMSO to minimize the volume of DMSO added to the culture.
High Concentration of this compound - Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. Start with a broad range of concentrations (e.g., 0.01 µM to 10 µM) and narrow down to the effective, non-toxic range. - Refer to the IC50 value for B-cell proliferation (0.080 μM) as a starting point, but be aware that this can vary between cell lines.[1]
Cell Line Sensitivity - Some cell lines may be inherently more sensitive to BTK inhibition. Consider using a lower concentration range or a shorter incubation time. - Review the literature for studies using BTK inhibitors in your cell line of interest to gauge expected sensitivity.

Problem 2: Lack of Efficacy or Inconsistent Results

Possible Cause Troubleshooting Steps
Suboptimal Compound Concentration - As mentioned above, perform a thorough dose-response curve to identify the effective concentration for your experimental setup.
Compound Instability or Degradation - Ensure proper storage of the this compound powder and stock solutions as recommended. Avoid repeated freeze-thaw cycles. - Prepare fresh dilutions of this compound in culture medium for each experiment.
Cell Culture Conditions - Ensure that the cell density is appropriate and that cells are in the logarithmic growth phase when the inhibitor is added. - Maintain consistent cell culture conditions (e.g., CO2 levels, temperature, humidity) to minimize variability.
Reversible Inhibition Kinetics - As this compound is a reversible inhibitor, its effect may diminish over time as the compound is metabolized or as new BTK is synthesized. Consider the timing of your experimental endpoint and whether a re-dosing strategy is necessary for longer-term assays.

Problem 3: Difficulty Dissolving this compound

Possible Cause Troubleshooting Steps
Low Solubility in Aqueous Solutions - this compound is poorly soluble in water. Always prepare a high-concentration stock solution in 100% DMSO first. - When diluting the DMSO stock into aqueous culture medium, add the stock solution to the medium while gently vortexing to ensure rapid and even dispersion. Do not add aqueous solution directly to the DMSO stock.
Precipitation in Culture Medium - If precipitation is observed after dilution, the final concentration may be too high for the amount of DMSO in the medium. Try lowering the final concentration of this compound or slightly increasing the final DMSO concentration (while staying within the non-toxic range for your cells).

Quantitative Data Summary

ParameterValueReference
BTK Inhibition IC50 < 0.001 μM[1]
B-cell Proliferation IC50 0.080 μM (after 3 days)[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and resume logarithmic growth overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

BTK Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation MAPK MAPK Pathway BTK->MAPK IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux PKC PKC IP3_DAG->PKC NFkB NF-κB Activation Ca_flux->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation Btk_IN_19 This compound Btk_IN_19->BTK Inhibition

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare this compound & Controls Treatment 4. Add Compound & Incubate Compound_Prep->Treatment Cell_Seeding->Treatment Viability_Assay 5. Perform Viability Assay Treatment->Viability_Assay Read_Plate 6. Read Plate Viability_Assay->Read_Plate Calculate_Viability 7. Calculate % Viability Read_Plate->Calculate_Viability IC50_Determination 8. Determine IC50 Calculate_Viability->IC50_Determination

Caption: General workflow for assessing the cytotoxicity of this compound.

Troubleshooting Logic for High Cell Toxicity

Toxicity_Troubleshooting Start High Cell Toxicity Observed Check_DMSO Is DMSO control also toxic? Start->Check_DMSO Reduce_DMSO Reduce final DMSO concentration Check_DMSO->Reduce_DMSO Yes Optimize_Concentration Perform dose-response to find optimal This compound concentration Check_DMSO->Optimize_Concentration No Check_Incubation Is incubation time too long? Optimize_Concentration->Check_Incubation Reduce_Incubation Reduce incubation time Check_Incubation->Reduce_Incubation Yes Consider_Off_Target Consider potential off-target effects Check_Incubation->Consider_Off_Target No

References

Technical Support Center: Btk-IN-19 and Mechanisms of Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Btk-IN-19, a reversible Bruton's tyrosine kinase (BTK) inhibitor. The information provided is based on the known resistance mechanisms to the broader class of non-covalent BTK inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a reversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] Unlike covalent BTK inhibitors that form a permanent bond with the Cysteine 481 (C481) residue of BTK, this compound binds non-covalently to the ATP-binding pocket, reversibly inhibiting its kinase activity.[3] This prevents the downstream signaling cascade that promotes B-cell proliferation and survival, making it a target for treating B-cell malignancies.[4][5]

Q2: My cancer cell line, initially sensitive to this compound, is showing signs of acquired resistance. What are the likely mechanisms?

Acquired resistance to non-covalent BTK inhibitors like this compound typically arises from genetic mutations that either alter the drug's binding site or activate downstream signaling pathways, bypassing the need for BTK activity. The most common mechanisms include:

  • On-target mutations in the BTK kinase domain: These are mutations that occur in the BTK gene itself, but outside the C481 residue. These mutations can interfere with the binding of non-covalent inhibitors.[6][7]

  • Mutations in downstream signaling molecules: The most frequently observed off-target mutations occur in PLCG2 (Phospholipase C Gamma 2), a direct substrate of BTK.[7][8] These mutations can lead to constitutive activation of the BCR pathway, rendering the cells less dependent on BTK signaling.

Q3: What specific BTK mutations should I screen for in my resistant cell line?

Several non-C481 BTK mutations have been identified in patients who developed resistance to the non-covalent BTK inhibitor pirtobrutinib. These mutations often cluster within the kinase domain and may confer cross-resistance to other covalent and non-covalent BTK inhibitors.[6][9][10] Researchers should consider sequencing the BTK kinase domain in their resistant cell lines, paying particular attention to the following reported mutations:

MutationLocationPotential Impact
V416LKinase DomainImpairs drug binding
A428DKinase DomainImpairs drug binding; may confer cross-resistance
M437RKinase DomainImpairs drug binding
T474I"Gatekeeper" residueImpairs drug binding; may confer cross-resistance
L528WKinase Domain"Kinase-dead" mutation; may alter scaffolding function

Q4: Can resistance to this compound develop through mechanisms other than BTK or PLCG2 mutations?

While mutations in BTK and PLCG2 are the most commonly reported mechanisms, other pathways can contribute to resistance.[11] These can include the activation of parallel signaling pathways that promote cell survival, such as the PI3K/Akt/mTOR or MAPK pathways.[5][12] Additionally, some resistance may be non-genetic and involve the tumor microenvironment.

Troubleshooting Guides

Problem: Decreased sensitivity to this compound in a previously sensitive cell line.

This guide outlines a workflow to investigate the potential mechanisms of acquired resistance.

experimental_workflow start Resistant cell line observed viability Confirm resistance with cell viability assay (e.g., MTT, CellTiter-Glo) start->viability ic50 Determine IC50 shift compared to parental cell line viability->ic50 molecular_analysis Molecular Analysis ic50->molecular_analysis western Western Blot Analysis ic50->western sanger Sanger sequencing of BTK kinase domain and PLCG2 hotspots molecular_analysis->sanger Targeted approach ngs Next-Generation Sequencing (NGS) (Whole Exome or Targeted Panel) molecular_analysis->ngs Comprehensive approach interpretation Data Interpretation and Next Steps sanger->interpretation ngs->interpretation pathway_analysis Investigate downstream signaling (p-BTK, p-PLCγ2, p-ERK) western->pathway_analysis pathway_analysis->interpretation

Experimental workflow for investigating this compound resistance.

Experimental Protocols

1. Cell Viability Assay (e.g., MTT Assay)

  • Objective: To quantify the dose-dependent effect of this compound on cell viability and confirm a shift in the half-maximal inhibitory concentration (IC50).

  • Methodology:

    • Seed both parental (sensitive) and suspected resistant cells in 96-well plates at a predetermined optimal density.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated reagent).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot Analysis for Signaling Pathway Activation

  • Objective: To assess the phosphorylation status of BTK and its downstream effectors to identify pathway reactivation.

  • Methodology:

    • Culture parental and resistant cells and treat with this compound at a concentration around the parental IC50 for a short duration (e.g., 1-2 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-BTK (Tyr223)

      • Total BTK

      • Phospho-PLCγ2 (Tyr759)

      • Total PLCγ2

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Sanger Sequencing of BTK and PLCG2

  • Objective: To identify specific point mutations in the BTK kinase domain and hotspot regions of PLCG2.

  • Methodology:

    • Extract genomic DNA from both parental and resistant cell lines.

    • Design primers to amplify the coding regions of the BTK kinase domain and known PLCG2 mutation hotspots.

    • Perform PCR amplification of the target regions.

    • Purify the PCR products.

    • Send the purified DNA and corresponding primers for Sanger sequencing.

    • Analyze the sequencing chromatograms to identify any nucleotide changes that result in amino acid substitutions compared to the parental cell line.

Signaling Pathways

The following diagram illustrates the B-cell receptor signaling pathway and the central role of BTK. Resistance mutations in BTK or PLCγ2 can lead to the reactivation of this pathway despite the presence of a BTK inhibitor.

bcr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 / DAG PLCG2->IP3_DAG NFkB_NFAT NF-κB / NFAT Activation IP3_DAG->NFkB_NFAT Proliferation Cell Proliferation & Survival NFkB_NFAT->Proliferation Btk_IN_19 This compound Btk_IN_19->BTK Inhibition Resistance_BTK BTK Mutation (e.g., T474I, L528W) Resistance_BTK->BTK Resistance_PLCG2 PLCγ2 Mutation (Activating) Resistance_PLCG2->PLCG2

BCR signaling and points of resistance to this compound.

This guide provides a starting point for investigating resistance to this compound. The specific mechanisms can vary between different cancer cell types and experimental conditions. For further assistance, please consult the relevant scientific literature on non-covalent BTK inhibitor resistance.

References

Technical Support Center: Overcoming Experimental Variability with Btk-IN-19

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Btk-IN-19, a valuable tool for researchers and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, activation, proliferation, and survival.[2][3] By reversibly binding to BTK, this compound blocks its activity and downstream signaling.

Q2: What is the difference between a reversible and an irreversible BTK inhibitor?

A2: Reversible inhibitors, like this compound, bind to the target enzyme through non-covalent interactions, allowing for an equilibrium between the bound and unbound state. Irreversible inhibitors, on the other hand, form a stable, covalent bond with the target, permanently inactivating it. The reversible nature of this compound can be advantageous in certain experimental setups, allowing for washout experiments to study the reversal of its effects.

Q3: In what solvents is this compound soluble?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium or assay buffer.

Troubleshooting Guides

Here are some common issues you might encounter during your experiments with this compound, along with potential causes and solutions.

Inconsistent Results in Cell-Based Assays

Problem: High variability in cell viability, proliferation, or signaling readouts between experiments.

Potential Cause Troubleshooting Steps
Inconsistent Drug Concentration - Ensure your this compound stock solution is fully dissolved in DMSO before making dilutions. - Prepare fresh dilutions from your stock for each experiment to avoid degradation. - Verify the accuracy of your pipetting and serial dilutions.
Cell Line Variability - Use cells from a consistent passage number for all experiments. - Regularly check for mycoplasma contamination. - Ensure uniform cell seeding density across all wells and plates.
Instability in Media - The stability of this compound in specific cell culture media like DMEM or RPMI at 37°C for extended periods may vary. Consider performing a time-course experiment to assess the stability and activity of the compound in your specific media.
Off-Target Effects - While this compound is a BTK inhibitor, like many kinase inhibitors, it may have off-target effects that can vary between cell lines. If you observe unexpected phenotypes, consider consulting a kinase selectivity profile for this compound if available, or compare your results with other BTK inhibitors with different selectivity profiles.
Issues with In Vitro Kinase Assays

Problem: Difficulty in obtaining a consistent IC50 value or observing lower than expected inhibition.

Potential Cause Troubleshooting Steps
High ATP Concentration - As an ATP-competitive inhibitor, the apparent potency of this compound will be affected by the ATP concentration in your assay. For consistent results, use an ATP concentration at or near the Km for BTK.[4]
Enzyme Quality and Activity - Ensure you are using a high-quality, active BTK enzyme. Enzyme activity can decrease with improper storage or multiple freeze-thaw cycles. - Determine the optimal enzyme concentration for your assay to ensure you are in the linear range of the reaction.[4]
Assay Format - The choice of assay format (e.g., ADP-Glo, TR-FRET) can influence the results. Be aware of potential artifacts with reversible inhibitors, such as the pre-incubation time of the inhibitor with the enzyme.[5][6]
Compound Precipitation - At higher concentrations, this compound may precipitate in aqueous assay buffers. Visually inspect your assay wells for any signs of precipitation. If observed, you may need to adjust the buffer composition or the highest concentration tested.
Challenges in Western Blot Analysis

Problem: Inconsistent or weak signal for phosphorylated BTK (p-BTK) after this compound treatment.

Potential Cause Troubleshooting Steps
Suboptimal Antibody - Use a phospho-specific antibody that has been validated for Western blotting. - Optimize the antibody concentration to achieve a good signal-to-noise ratio.
Sample Preparation - Work quickly and keep samples on ice to minimize phosphatase activity. - Include phosphatase inhibitors in your lysis buffer.
Blocking Buffer - For phospho-proteins, it is often recommended to use a blocking buffer containing Bovine Serum Albumin (BSA) instead of milk, as milk contains casein which is a phosphoprotein and can lead to high background.
Transfer Efficiency - Optimize your Western blot transfer conditions to ensure efficient transfer of BTK, especially if you are also probing for total BTK on the same membrane.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50Reference
BTKBiochemical Assay<0.001 µM[1]
B-cell proliferationCellular Assay0.080 µM[1]

Experimental Protocols

General Protocol for Cell Viability/Proliferation Assay (e.g., MTS/MTT)
  • Cell Seeding: Seed your cells of interest (e.g., Ramos, TMD8) in a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight if they are adherent.

  • Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Add the desired concentrations of this compound to the appropriate wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours to allow for the colorimetric reaction to occur.

  • Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot the results to determine the IC50 value.

General Protocol for Western Blotting to Detect p-BTK
  • Cell Treatment: Treat your cells with various concentrations of this compound for the desired time. Include a positive control (e.g., stimulated with a known BTK activator) and a negative control (DMSO vehicle).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated BTK (p-BTK) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional): To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total BTK or a housekeeping protein like GAPDH or β-actin.

General Protocol for In Vitro Kinase Assay (e.g., ADP-Glo™)
  • Reagent Preparation: Prepare the kinase reaction buffer, BTK enzyme, substrate (e.g., a generic tyrosine kinase substrate), and ATP solution.

  • Inhibitor Dilution: Prepare serial dilutions of this compound in the kinase reaction buffer.

  • Reaction Setup: In a multi-well plate, add the BTK enzyme, the substrate, and the this compound dilutions. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control (for background).

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at the recommended temperature (e.g., 30°C or room temperature) for the specified time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as recommended by the manufacturer.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as recommended.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the no-inhibitor control and determine the IC50 value.[7]

Visualizations

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Btk_IN_19 This compound Btk_IN_19->BTK Inhibition

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Verify Reagent Preparation (this compound stock, buffers, etc.) Start->Check_Reagents Check_Cells Assess Cell Health and Consistency (passage number, mycoplasma) Start->Check_Cells Check_Protocol Review Experimental Protocol (concentrations, incubation times) Start->Check_Protocol Optimize_Assay Optimize Assay Parameters (ATP concentration, antibody dilution) Check_Reagents->Optimize_Assay Check_Cells->Optimize_Assay Check_Protocol->Optimize_Assay Off_Target Consider Off-Target Effects Consult_Literature Consult Literature for Known Off-Targets Off_Target->Consult_Literature Optimize_Assay->Off_Target If issues persist Consistent_Results Consistent Results Achieved Optimize_Assay->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Interpreting unexpected results with Btk-IN-19

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Btk-IN-19.

General Information

This compound is a reversible Bruton's tyrosine kinase (BTK) inhibitor.[1] It is characterized by high potency, with an in vitro IC50 value of less than 0.001 μM against the BTK enzyme.[1]

ParameterValueSpecies/System
Target Bruton's tyrosine kinase (BTK)-
Inhibition Type Reversible-
IC50 (Enzymatic) <0.001 μM-
IC50 (B-cell proliferation) 0.080 μM-
In Vivo Activity Demonstrated inhibition of CD69Mouse

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the mechanism of action for this compound, and how does it differ from inhibitors like ibrutinib?

A1: this compound is a reversible inhibitor of BTK, meaning it binds to the kinase's active site through non-covalent interactions.[1] This is in contrast to first-generation inhibitors like ibrutinib, which are irreversible covalent inhibitors.[2][3] Ibrutinib forms a permanent bond with a specific cysteine residue (C481) in the BTK active site.[2] The reversible nature of this compound may be advantageous in cases where mutations at the C481 residue confer resistance to covalent inhibitors.[2][4]

Q2: I am not observing the expected inhibition of BTK phosphorylation (pY223) in my cell-based assay. What are the possible causes?

A2: Several factors could contribute to a lack of BTK inhibition. Consider the following troubleshooting steps:

  • Inhibitor Concentration and Incubation Time: Ensure you are using an appropriate concentration range. Although the enzymatic IC50 is very low (<1 nM), the cellular IC50 for inhibiting B-cell proliferation is higher (80 nM).[1] Your effective concentration for inhibiting phosphorylation in a specific cell line may be different. We recommend performing a dose-response curve from 1 nM to 10 µM. Also, confirm that the pre-incubation time with this compound is sufficient before cell stimulation.

  • Cellular ATP Concentration: As a reversible inhibitor, this compound likely competes with ATP for binding to the kinase active site. High intracellular ATP levels can reduce the apparent potency of ATP-competitive inhibitors.

  • Compound Stability and Solubility: Verify the stability of this compound in your specific cell culture media. Ensure the compound is fully solubilized in your vehicle (e.g., DMSO) and diluted correctly. Precipitated compound will not be active.

  • Cell Line and Pathway Activation: Confirm that the BTK pathway is robustly activated in your chosen cell line upon stimulation (e.g., with anti-IgM for B-cells). A weak signal will make it difficult to observe inhibition.

  • Drug Efflux Pumps: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can actively remove the inhibitor from the cell, reducing its effective intracellular concentration.

Q3: My cells are showing significant cytotoxicity at concentrations where I don't expect to see full BTK inhibition. Is this due to off-target effects?

A3: It is possible. While this compound is potent against BTK, unexpected cytotoxicity could be due to off-target effects on other kinases essential for cell survival. First- and second-generation BTK inhibitors are known to have off-target activities on other kinases like TEC, ITK, and SRC family kinases.[5][6][7] To investigate this:

  • Perform a Dose-Response Viability Assay: Carefully compare the EC50 for cytotoxicity with the IC50 for BTK phosphorylation in your cell line. A large window between these values suggests on-target toxicity, while overlapping values may indicate off-target effects.

  • Consult Kinase Profiling Data: If available, review broad kinase screening data for this compound. If not, consider performing a kinase profiling assay to identify other potential targets.

  • Use a Structurally Unrelated BTK Inhibitor: As a control, test a different reversible BTK inhibitor. If it recapitulates the desired phenotype without the same level of toxicity, it suggests the cytotoxicity of this compound may be off-target.

Q4: I am seeing variability in my results between experiments. How can I improve reproducibility?

A4: Reproducibility issues with kinase inhibitors often stem from minor variations in experimental conditions.

  • Standardize Protocols: Ensure all steps, from cell plating density and stimulation conditions to inhibitor dilution and incubation times, are consistent.

  • Reagent Quality: Use fresh, high-quality reagents. Aliquot and store this compound according to the manufacturer's recommendations to avoid degradation from repeated freeze-thaw cycles.

  • Vehicle Control: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls, as it can have minor effects on cell health and signaling.

  • Passage Number: Use cells within a consistent and low passage number range, as cell lines can change phenotypically over time in culture.

Experimental Protocols & Methodologies

The following are generalized protocols. Researchers should optimize these for their specific cell lines and experimental systems.

Protocol 1: Western Blot for Phospho-BTK (pY223) Inhibition
  • Cell Culture: Plate your cells of interest (e.g., Ramos B-cells) at a density of 1x10^6 cells/mL in appropriate media.

  • Inhibitor Treatment: Pre-incubate cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours at 37°C. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Stimulation: Activate the B-cell receptor (BCR) pathway by adding an appropriate stimulus, such as anti-IgM F(ab')2 fragment, for 5-10 minutes.

  • Lysis: Pellet the cells by centrifugation and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-BTK (Tyr223) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. .

    • Develop with an ECL substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe for total BTK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to normalize the phospho-BTK signal.

Protocol 2: Cell Proliferation/Viability Assay (e.g., using CellTiter-Glo®)
  • Cell Plating: Seed cells in a 96-well opaque plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include vehicle-only (0% inhibition) and a positive control for cell death (e.g., staurosporine, 100% inhibition).

  • Incubation: Incubate the plate for a period relevant to your cell line's doubling time (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • Assay:

    • Allow the plate to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to controls and plot the dose-response curve using non-linear regression to determine the IC50 value.

Quantitative Data Summary

Table 1: Hypothetical Kinase Selectivity Profile of this compound

This table illustrates a hypothetical kinase profiling result to guide the interpretation of potential off-target effects. Data is presented as % Inhibition at a 1 µM concentration of this compound.

Kinase FamilyKinase Target% Inhibition @ 1 µMPotential Implication
TEC Family BTK 99% Primary Target
TEC65%Potential for overlapping effects in cells expressing TEC.
ITK40%Possible effects on T-cell signaling at higher concentrations.[5]
SRC Family LYN55%May affect pathways upstream of BTK in B-cells.
SRC30%
Other EGFR5%Likely not a direct target.
CDK22%Likely not a direct target.

Visualizations

BTK Signaling Pathway

BTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK_node BTK SYK->BTK_node pY551 PLCg2 PLCγ2 BTK_node->PLCg2 pY223 (Autophosphorylation) DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKCβ DAG->PKC Ca Ca²⁺ Release IP3->Ca NFkB NF-κB PKC->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription NFAT NFAT Ca->NFAT NFAT->Transcription Btk_IN_19 This compound Btk_IN_19->BTK_node

Caption: Simplified BTK signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Inhibitor Characterization

Workflow start Start: Novel Inhibitor (this compound) biochem Biochemical Assay (In Vitro Kinase Assay) start->biochem potency Determine Enzymatic IC50 biochem->potency cell_based Cell-Based Assay (Western Blot for pBTK) potency->cell_based cellular_potency Determine Cellular IC50 cell_based->cellular_potency phenotypic Phenotypic Assays (Proliferation, Apoptosis) cellular_potency->phenotypic functional_ec50 Determine Functional EC50 phenotypic->functional_ec50 selectivity Selectivity Profiling (Kinome Scan) functional_ec50->selectivity invivo In Vivo Model Testing (PK/PD, Efficacy) functional_ec50->invivo off_target Identify Off-Targets selectivity->off_target end Complete Profile off_target->end invivo->end

Caption: General experimental workflow for characterizing a novel kinase inhibitor like this compound.

Troubleshooting Logic for Unexpected Cytotoxicity

Troubleshooting start Unexpected Cytotoxicity Observed q1 Is cytotoxicity dose-dependent? start->q1 check_compound Check Compound Solubility/ Precipitation/Purity q1->check_compound No q2 Compare Cytotoxicity EC50 with BTK Inhibition IC50 q1->q2 Yes a1_yes Yes a1_no No on_target Conclusion: Likely On-Target Toxicity q2->on_target EC50 ≈ IC50 off_target Conclusion: Likely Off-Target Toxicity q2->off_target EC50 << IC50 a2_overlap EC50 ≈ IC50 a2_separate EC50 << IC50 investigate Investigate Off-Targets (e.g., Kinome Scan) off_target->investigate

Caption: Decision tree for troubleshooting unexpected cytotoxicity with this compound.

References

Btk-IN-19 lot-to-lot variability concerns

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-19. This guide addresses potential concerns regarding lot-to-lot variability to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[2][3] By reversibly binding to BTK, this compound blocks its activity, thereby inhibiting downstream signaling and B-cell function. Its reversible nature means it does not form a permanent covalent bond with the enzyme.

Q2: What are the potential sources of lot-to-lot variability with this compound?

A2: As with any synthetic small molecule, lot-to-lot variability can arise from several factors during manufacturing and handling. While reputable suppliers have stringent quality control, slight variations can occur. Potential sources of variability for this compound may include:

  • Purity: Minor differences in the percentage of the active compound versus impurities.

  • Solubility: Variations in the crystalline form or presence of trace impurities can affect how readily the compound dissolves in common laboratory solvents like DMSO.

  • Potency (IC50): Slight structural variations or the presence of less active isomers could lead to minor shifts in the half-maximal inhibitory concentration (IC50).

  • Moisture Content: Differences in the amount of residual water can affect the accurate weighing of the compound for preparing stock solutions.

Q3: How can I check the quality of a new lot of this compound?

A3: It is good laboratory practice to perform a quality control (QC) check on each new lot of a critical reagent like this compound. We recommend the following:

  • Visual Inspection: Check for any visual differences in the appearance of the powder (e.g., color, texture) compared to previous lots.

  • Solubility Test: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and observe if it dissolves completely. Any precipitation or cloudiness could indicate a solubility issue.

  • Functional Assay: The most definitive QC check is to perform a functional assay to determine the IC50 of the new lot and compare it to the value obtained from a previous, trusted lot. A cell-based assay measuring the inhibition of B-cell proliferation or a Western blot for phospho-BTK are suitable options.

Q4: The Certificate of Analysis (CoA) for my new lot of this compound shows a slightly different purity value. Is this a concern?

A4: Minor variations in purity (e.g., 99.2% vs. 99.5%) are generally not a cause for concern, provided the purity is high. However, if you observe a significant drop in purity or if your experiments are highly sensitive to impurities, it is advisable to perform a functional assay to confirm that the potency of the new lot is consistent with your previous experiments.

Troubleshooting Guide

This guide provides solutions to common problems that may be encountered when using this compound, with a focus on issues that may arise from lot-to-lot variability.

Problem Possible Cause Troubleshooting Steps
Inconsistent IC50 values between experiments. Lot-to-lot variability in potency. 1. Confirm Lot Number: Ensure you are using the same lot of this compound for all related experiments. 2. Perform a Head-to-Head Comparison: Test the old and new lots in parallel in the same experiment to confirm a potency difference. 3. Adjust Concentration: If a consistent difference is observed, you may need to adjust the concentrations used for the new lot to achieve the desired biological effect.
Inaccurate pipetting or serial dilutions. 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Prepare Fresh Dilutions: Always prepare fresh serial dilutions for each experiment from a trusted stock solution.
Cell-based assay variability. 1. Cell Passage Number: Use cells within a consistent and low passage number range. 2. Cell Density: Ensure consistent cell seeding density.
This compound stock solution is cloudy or has precipitated. Poor solubility of the new lot. 1. Gentle Warming: Warm the stock solution to 37°C for a short period to aid dissolution. 2. Sonication: Briefly sonicate the vial in a water bath. 3. Prepare a Lower Concentration Stock: If solubility issues persist, prepare a fresh stock solution at a lower concentration (e.g., 5 mM).
Improper storage. 1. Check Storage Conditions: Ensure the stock solution is stored at -20°C or -80°C and protected from light. 2. Avoid Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
Reduced or no inhibition of BTK phosphorylation in Western blot. Degraded or inactive compound. 1. Use a Fresh Aliquot: Test a fresh, unopened aliquot of this compound. 2. Confirm Positive Control: Include a known, potent BTK inhibitor as a positive control in your experiment.
Suboptimal antibody performance. 1. Validate Antibodies: Ensure your primary antibodies for both total BTK and phospho-BTK (Tyr223) are validated and working correctly.[4][5] 2. Optimize Antibody Dilutions: Perform a titration of your primary antibodies to determine the optimal concentration.
Unexpected off-target effects or cellular toxicity. Presence of impurities in a specific lot. 1. Compare to a Different Lot: Test a different lot of this compound to see if the off-target effects are lot-specific. 2. Lower the Concentration: Use the lowest effective concentration of this compound to minimize potential off-target effects. 3. Review the Certificate of Analysis: Check the CoA for any information on identified impurities.

Experimental Protocols

Protocol 1: Quality Control of this compound Lots using a Cell-Based B-Cell Proliferation Assay

This protocol describes a method to determine and compare the IC50 values of different lots of this compound using a human B-cell lymphoma cell line (e.g., Ramos cells).

Materials:

  • Ramos cells (or other suitable B-cell line)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (different lots to be tested)

  • DMSO (cell culture grade)

  • Anti-IgM antibody (for B-cell stimulation)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

  • 96-well clear bottom, white-walled plates

  • Multichannel pipette

  • Plate reader

Methodology:

  • Prepare this compound Stock Solutions:

    • Prepare a 10 mM stock solution of each this compound lot in DMSO.

    • Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 100 µM to 0.01 nM).

  • Cell Seeding:

    • Harvest Ramos cells in their logarithmic growth phase.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 50 µL of culture medium.

  • Compound Treatment:

    • Add 25 µL of the diluted this compound solutions to the respective wells.

    • Include wells with DMSO only as a vehicle control.

  • B-Cell Stimulation:

    • Add 25 µL of anti-IgM antibody to all wells (except for unstimulated controls) to a final concentration of 10 µg/mL to stimulate B-cell proliferation.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% proliferation) and unstimulated control (0% proliferation).

    • Plot the normalized data against the logarithm of the this compound concentration.

    • Calculate the IC50 value for each lot using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Table 1: Hypothetical IC50 Data for Different Lots of this compound

Lot NumberPurity (%)IC50 (nM) in Ramos Cell Proliferation Assay
Lot A (Reference)99.585.2
Lot B99.188.9
Lot C98.2125.6
Lot D99.683.5
Protocol 2: Western Blot Analysis of BTK Phosphorylation

This protocol details the steps to assess the inhibitory effect of this compound on BTK phosphorylation at Tyr223.[4]

Materials:

  • Ramos cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Anti-IgM antibody

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-phospho-BTK (Tyr223) and Rabbit anti-total BTK

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blot apparatus

Methodology:

  • Cell Treatment:

    • Seed Ramos cells and treat with different concentrations of this compound for 2 hours.

    • Stimulate the cells with anti-IgM (10 µg/mL) for the last 10 minutes of incubation.

  • Cell Lysis:

    • Harvest the cells and lyse them in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with the primary antibody against phospho-BTK (Tyr223) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the primary antibody against total BTK to confirm equal protein loading.

Visualizations

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding BTK_mem BTK LYN->BTK_mem Phosphorylates PLCg2 PLCγ2 BTK_mem->PLCg2 Activates BTK_cyto BTK BTK_cyto->BTK_mem IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC NFkB NF-κB Ca_flux->NFkB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Btk_IN_19 This compound Btk_IN_19->BTK_mem Inhibits

Caption: Btk Signaling Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Lot Are you using a new lot of this compound? Start->Check_Lot Compare_Lots Perform head-to-head comparison of old and new lots Check_Lot->Compare_Lots Yes Assay_Variability Review experimental protocol for other variables (cell passage, reagents, etc.) Check_Lot->Assay_Variability No Potency_Difference Is there a consistent difference in IC50? Compare_Lots->Potency_Difference Solubility_Check Check for precipitation in stock solution New_Stock Prepare fresh, lower concentration stock Solubility_Check->New_Stock Yes Contact_Support Contact Technical Support Solubility_Check->Contact_Support No New_Stock->Compare_Lots Potency_Difference->Solubility_Check No Adjust_Concentration Adjust concentration for new lot Potency_Difference->Adjust_Concentration Yes Adjust_Concentration->Assay_Variability

Caption: Troubleshooting workflow for this compound lot-to-lot variability.

References

Validation & Comparative

Validating Btk-IN-19 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Btk-IN-19's performance in cellular target engagement assays against other Bruton's tyrosine kinase (BTK) inhibitors. Experimental data from key validation techniques are presented to offer a clear comparison for researchers in drug discovery and development.

Introduction to BTK Inhibition and Target Engagement

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention. This compound is a reversible inhibitor of BTK, demonstrating high potency. Validating the direct interaction of inhibitors like this compound with BTK within a cellular context is crucial for confirming their mechanism of action and guiding further development. This process is known as target engagement.

Several robust methods are employed to measure the extent to which a compound binds to its intended target in cells. This guide will focus on three widely used assays:

  • Western Blotting for Phospho-BTK (pBTK): This immunoassay measures the phosphorylation status of BTK at key tyrosine residues, such as Tyr223, which is a marker of its activation. Inhibition of BTK by a compound will lead to a decrease in the pBTK signal.

  • NanoBRET™ Target Engagement Assay: This is a live-cell, proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound. A decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal indicates target engagement.

  • Cellular Thermal Shift Assay (CETSA®): This method assesses the thermal stability of a target protein in the presence of a ligand. The binding of a compound to its target protein can increase its resistance to heat-induced denaturation, which can be quantified.

Comparative Analysis of BTK Inhibitor Performance

This section presents a comparative overview of this compound and other well-characterized BTK inhibitors, Ibrutinib (a first-generation covalent inhibitor) and Acalabrutinib (a second-generation covalent inhibitor), across different cellular target engagement assays.

Biochemical and Cellular Potency
InhibitorTypeTargetIC50 (Biochemical)IC50 (Cellular Proliferation)
This compound ReversibleBTK<0.001 µM[1]0.080 µM (B-cell proliferation)[1]
Ibrutinib CovalentBTK0.5 nMVaries by cell line
Acalabrutinib CovalentBTK5.1 nMVaries by cell line
Zanubrutinib CovalentBTK0.5 nMVaries by cell line

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes.

Cellular Target Engagement Data

While direct head-to-head studies including this compound in all target engagement assays are limited, we can synthesize data from multiple sources to provide a comparative perspective.

Western Blot for Phospho-BTK (Tyr223)

A study directly comparing a compound identified as "compound 19" (contextually likely this compound) with Ibrutinib in the Rec-1 mantle cell lymphoma cell line demonstrated that at a concentration of 2.5 µM, "compound 19" led to a near-complete inhibition of BTK phosphorylation.[2] In the same experiment, Ibrutinib also effectively counteracted BTK phosphorylation.[2] Other studies have shown that Ibrutinib significantly decreases pBTK at Tyr223 in a dose-dependent manner in various B-cell lymphoma cell lines.[3] Similarly, Acalabrutinib has been shown to effectively reduce BTK phosphorylation in primary chronic lymphocytic leukemia (CLL) cells.[4]

NanoBRET™ Target Engagement Assay

Cellular Thermal Shift Assay (CETSA®)

As with NanoBRET, direct comparative CETSA data for this compound is limited. This assay provides a label-free method to confirm target engagement in a physiological context. The principle relies on the ligand-induced stabilization of the target protein against thermal denaturation. It has been noted that for some proteins, including BTK, standard differential scanning fluorimetry (DSF) can be challenging due to high background, whereas a NanoLuc-based thermal shift assay (NaLTSA) can successfully report on ligand stabilization.[6]

Experimental Methodologies

Detailed protocols for the key experiments cited are provided below to enable researchers to reproduce and validate these findings.

Western Blot for Phospho-BTK (Tyr223)
  • Cell Culture and Treatment: Seed B-cell lymphoma cells (e.g., Ramos, Raji, or Rec-1) at an appropriate density. Treat cells with varying concentrations of this compound, Ibrutinib, Acalabrutinib, or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for phospho-BTK (Tyr223) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total BTK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

NanoBRET™ Target Engagement Intracellular Kinase Assay
  • Cell Preparation: Transfect HEK293 cells with a vector expressing a NanoLuc®-BTK fusion protein.

  • Assay Plate Preparation: Seed the transfected cells into a 96-well or 384-well white assay plate.

  • Compound and Tracer Addition: Add the NanoBRET™ tracer and varying concentrations of the test compounds (this compound, Ibrutinib, etc.) to the cells. Incubate at 37°C in a 5% CO2 incubator for a set period (e.g., 2 hours) to allow the system to reach equilibrium.

  • Luminescence Reading: Add the NanoLuc® substrate and immediately measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer capable of reading two wavelengths.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)
  • Cell Treatment: Treat intact cells with the test compound or vehicle control for a specific duration.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction and analyze the amount of soluble BTK at each temperature point by Western blotting or other quantitative methods like ELISA or mass spectrometry.

  • Data Interpretation: The presence of a stabilizing compound will result in more soluble BTK protein at higher temperatures compared to the vehicle control.

Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

BTK Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NF_kB NF-κB Ca_Flux->NF_kB PKC->NF_kB Proliferation Proliferation & Survival NF_kB->Proliferation Btk_IN_19 This compound Btk_IN_19->BTK Inhibition

Caption: Simplified BTK signaling pathway upon B-cell receptor activation.

Western Blot Workflow for pBTK

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Treatment 1. Cell Treatment (Inhibitor/Vehicle) Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Membrane Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Ab (pBTK) Blocking->Primary_Ab Secondary_Ab 8. Secondary Ab (HRP) Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection

Caption: Key steps in the Western blot workflow for detecting pBTK.

NanoBRET Target Engagement Workflow

NanoBRET_Workflow Start Start: HEK293 cells expressing NanoLuc-BTK Add_Tracer Add Fluorescent Tracer Start->Add_Tracer Add_Compound Add this compound (or other inhibitor) Add_Tracer->Add_Compound Incubate Incubate (Equilibration) Add_Compound->Incubate Add_Substrate Add NanoLuc Substrate Incubate->Add_Substrate Read_BRET Measure BRET Signal (460nm & 610nm) Add_Substrate->Read_BRET Analyze Analyze Data (IC50) Read_BRET->Analyze

Caption: Workflow for the NanoBRET target engagement assay.

Conclusion

Validating target engagement is a cornerstone of modern drug discovery. The data and protocols presented in this guide provide a framework for assessing the cellular activity of this compound and comparing its performance against other BTK inhibitors. While direct comparative data for this compound across all cellular target engagement platforms is still emerging, the available evidence suggests it is a potent inhibitor of BTK phosphorylation in cells. The methodologies outlined herein offer robust approaches for researchers to generate further quantitative data to solidify our understanding of this compound's cellular mechanism of action.

References

A Preclinical Head-to-Head: A Comparative Analysis of Btk-IN-19 and Ibrutinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the preclinical efficacy of Btk-IN-19, a novel reversible Bruton's tyrosine kinase (BTK) inhibitor, and ibrutinib, the first-in-class irreversible BTK inhibitor. This comparison is based on available preclinical data, highlighting key differences in their mechanism of action, biochemical potency, and effects in cellular and in vivo models.

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase, has revolutionized the treatment of various B-cell malignancies.[1] It achieves this by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[1] This, in turn, disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[1] In contrast, this compound is a reversible inhibitor of BTK, offering a different modality of targeting this key enzyme.[2]

At a Glance: Preclinical Efficacy and Potency

The following tables summarize the available quantitative data from preclinical studies of this compound and ibrutinib, providing a direct comparison of their biochemical and cellular activities.

InhibitorTargetIC50Assay Type
This compound BTK<0.001 µMEnzymatic Assay
Ibrutinib BTK~0.5 nMEnzymatic Assay

Table 1: Biochemical Potency. This table compares the half-maximal inhibitory concentration (IC50) of this compound and ibrutinib against the BTK enzyme.

InhibitorCell TypeIC50Assay Type
This compound B-cells0.080 µMB-cell Proliferation Assay
Ibrutinib Raji (Burkitt's lymphoma)5.20 µMCell Proliferation Assay
Ramos (Burkitt's lymphoma)0.868 µMCell Proliferation Assay
RCH-ACV (B-cell precursor leukemia)Reduction of viability/proliferation by 48.7% at 0.5 µMXTT Viability/Proliferation Assay
SMS-SB (B-cell precursor leukemia)Reduction of viability/proliferation by 55.8% at 0.5 µMXTT Viability/Proliferation Assay

Table 2: Cellular Activity. This table presents the IC50 values or percentage of inhibition of this compound and ibrutinib in different B-cell lines, indicating their effects on cell proliferation and viability.

In Vivo Preclinical Models

Preclinical studies in animal models provide valuable insights into the potential therapeutic efficacy of drug candidates.

This compound: In a mouse model, a single intraperitoneal injection of this compound at 80 mg/kg demonstrated strong inhibition of the activation marker CD69 on B-cells.[2] This indicates effective target engagement and pharmacodynamic activity in a living organism.

Ibrutinib: Ibrutinib has been extensively evaluated in various preclinical animal models. In a xenograft model of Burkitt lymphoma using Raji cells, daily treatment with 12.5 mg/kg ibrutinib significantly prolonged the median survival of the mice to 32 days compared to 24 days in the control group.[3] In mouse models of pancreatic adenocarcinoma, ibrutinib treatment reduced tumor cell proliferation and conferred a survival advantage.[4] Furthermore, in a xenograft model of chronic lymphocytic leukemia (CLL), ibrutinib treatment led to a decrease in tumor cells in the spleens of the treated mice.[5]

The BTK Signaling Pathway and Inhibitor Action

The diagram below illustrates the central role of BTK in the B-cell receptor signaling pathway and the points of intervention for both reversible and irreversible inhibitors.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors BTK Inhibitors BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Hydrolysis of PIP2 Transcription_Factors Transcription Factors (NF-κB, NFAT) DAG_IP3->Transcription_Factors Signal Transduction Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Ibrutinib Ibrutinib (Irreversible) Ibrutinib->BTK Covalent Binding Btk_IN_19 This compound (Reversible) Btk_IN_19->BTK Reversible Binding

Caption: BTK signaling pathway and inhibitor intervention points.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.

This compound Experimental Protocols

The following protocols are based on the study by Vandeveer GH, et al.[2]

  • BTK Enzymatic Assay: The half-maximal inhibitory concentration (IC50) of this compound against BTK was determined using a biochemical assay. The specific details of the assay, including the enzyme and substrate concentrations, incubation times, and detection method, are outlined in the cited publication.

  • B-cell Proliferation Assay: The effect of this compound on B-cell proliferation was assessed using B-cells enriched from peripheral blood mononuclear cells (PBMCs). The cells were incubated with varying concentrations of the inhibitor for 3 days, and the IC50 was determined by measuring the inhibition of proliferation.[2]

  • In Vivo Pharmacodynamic Mouse Model: To evaluate the in vivo activity of this compound, DBA/1 mice were administered a single intraperitoneal injection of the compound at 80 mg/kg. The inhibition of CD69 expression on B-cells, a marker of B-cell activation, was then measured to assess the pharmacodynamic effect of the drug.[2]

Ibrutinib Experimental Protocols

The protocols for ibrutinib are compiled from several preclinical studies.

  • BTK Enzymatic Assay: The IC50 of ibrutinib against BTK is typically determined using a kinase assay that measures the phosphorylation of a substrate by the BTK enzyme. The assay involves incubating the enzyme with ibrutinib at various concentrations before the addition of the substrate and ATP. The amount of phosphorylated substrate is then quantified to determine the inhibitory activity.

  • Cell Proliferation and Viability Assays: The anti-proliferative and cytotoxic effects of ibrutinib are commonly evaluated in various B-cell malignancy cell lines.

    • CellTiter 96® Aqueous One Solution Cell Proliferation Assay: This colorimetric assay was used to determine the IC50 of ibrutinib in Raji and Ramos cells after 5 days of treatment.[6]

    • XTT Cell Proliferation/Viability Assay: This assay was used to measure the effect of ibrutinib on the viability and proliferation of RCH-ACV and SMS-SB cells after 72 hours of incubation.[7]

  • In Vivo Xenograft Models:

    • Burkitt Lymphoma Xenograft Model: Immune-deficient NSG mice were subcutaneously or intravenously injected with Raji cells. Once tumors were established, the mice were treated daily with ibrutinib (12.5 mg/kg), and tumor growth and survival were monitored.[3]

    • Pancreatic Adenocarcinoma Mouse Model: Genetically engineered mice that spontaneously develop pancreatic cancer were treated with ibrutinib. The effects on tumor proliferation (Ki-67 staining) and overall survival were assessed.[4]

    • Chronic Lymphocytic Leukemia (CLL) Xenograft Model: NSG mice were injected with primary CLL cells from patients. After engraftment, mice were treated with ibrutinib, and the number of CLL cells in the peripheral blood and spleen was quantified.[5]

Conclusion

This comparative guide provides a snapshot of the preclinical profiles of this compound and ibrutinib. This compound emerges as a potent, reversible BTK inhibitor with demonstrated in vitro and in vivo pharmacodynamic activity. Ibrutinib, as the established benchmark, shows potent irreversible inhibition of BTK and robust anti-tumor efficacy in a wide range of preclinical models, which has translated to significant clinical benefit.

The key distinction lies in their mechanism of action – reversible versus irreversible inhibition. This difference may have implications for their long-term efficacy, resistance profiles, and off-target effects. It is important to note that the available data for this compound is limited to early preclinical studies, and a direct comparison of clinical efficacy with ibrutinib is not yet possible. Further investigation, including head-to-head preclinical efficacy studies in various cancer models and eventual clinical trials, will be necessary to fully elucidate the therapeutic potential of this compound relative to ibrutinib.

References

A Comparative Guide to Reversible BTK Inhibitors: Profiling Btk-IN-19 Against Other Next-Generation Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the preclinical data for Btk-IN-19 and other notable reversible Bruton's tyrosine kinase (BTK) inhibitors, including pirtobrutinib, fenebrutinib, and BIIB091. This document provides a comprehensive overview of their biochemical and cellular activity, selectivity profiles, and the experimental protocols used for their characterization.

Bruton's tyrosine kinase is a clinically validated target in B-cell malignancies and autoimmune diseases. While first-generation covalent irreversible inhibitors have shown significant efficacy, interest has grown in reversible inhibitors due to their potential to overcome resistance mechanisms and offer improved safety profiles. This guide focuses on the preclinical attributes of four reversible BTK inhibitors to aid in the evaluation and selection of compounds for further research and development.

Comparative Efficacy and Selectivity

The following table summarizes the key in vitro biochemical and cellular potency, as well as the kinase selectivity of this compound, pirtobrutinib, fenebrutinib, and BIIB091.

InhibitorBiochemical IC50 (BTK)Cellular p-BTK IC50B-Cell Proliferation IC50Kinase Selectivity Profile
This compound <1 nMNot Reported80 nMNot Reported
Pirtobrutinib 3.2 nM8.8 nM (HEK293-BTK)Not ReportedHighly selective; >100-fold selectivity over other tested kinases.[1]
Fenebrutinib 2 nM (Ki: 0.91 nM)Not ReportedNot ReportedHighly selective; >100-fold selectivity over 3 off-target kinases (Bmx, Fgr, Src).
BIIB091 <0.5 nM24 nM (Whole Blood)Not ReportedHighly selective; >500-fold selectivity for BTK against a panel of >400 kinases.

BTK Signaling Pathway and Inhibition

Bruton's tyrosine kinase is a critical downstream mediator of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, leading to the activation of transcription factors that control B-cell proliferation, survival, and differentiation. Reversible BTK inhibitors, such as this compound, function by non-covalently binding to the ATP-binding site of BTK, thereby preventing its kinase activity and blocking downstream signaling.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK activates PIP3 PIP3 PIP3->BTK recruits to membrane PLCy2 PLCγ2 BTK->PLCy2 phosphorylates IP3_DAG IP3 & DAG PLCy2->IP3_DAG NFkB_NFAT_MAPK NF-κB, NFAT, MAPK (Proliferation, Survival) IP3_DAG->NFkB_NFAT_MAPK Inhibitor This compound (Reversible Inhibitor) Inhibitor->BTK inhibits

BTK Signaling Pathway and Point of Inhibition

Experimental Workflow for BTK Inhibitor Characterization

The preclinical evaluation of novel BTK inhibitors typically follows a standardized workflow to assess their potency, selectivity, and cellular activity. This process is crucial for identifying promising candidates for further development.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation Biochemical_Assay Biochemical Assay (IC50 vs. BTK) Kinase_Selectivity Kinase Selectivity Profiling (Kinome Scan) Biochemical_Assay->Kinase_Selectivity Cellular_Potency Cellular Potency Assay (p-BTK IC50) Kinase_Selectivity->Cellular_Potency Functional_Assay Functional Assay (B-cell proliferation, CD69) Cellular_Potency->Functional_Assay PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Functional_Assay->PK_PD Efficacy In Vivo Efficacy Models (e.g., Xenografts) PK_PD->Efficacy

Preclinical Characterization Workflow for BTK Inhibitors

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of BTK inhibitors.

Biochemical BTK Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of BTK.

  • Principle: A purified recombinant BTK enzyme is incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the test inhibitor. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based or fluorescence-based method.

  • Materials: Recombinant human BTK enzyme, synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a multi-well plate, add the BTK enzyme, the peptide substrate, and the assay buffer.

    • Add the diluted test inhibitor to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular BTK Autophosphorylation Assay

This assay measures the ability of an inhibitor to block BTK activity within a cellular context by assessing the phosphorylation status of BTK at a specific tyrosine residue (e.g., Y223).

  • Principle: A cell line that endogenously expresses BTK (e.g., Ramos B-cells) is treated with the test inhibitor. The cells are then lysed, and the level of phosphorylated BTK is measured using an immunoassay format, such as a sandwich ELISA or Western blotting.

  • Materials: B-cell lymphoma cell line (e.g., Ramos), cell culture medium, test compounds, lysis buffer, primary antibodies (anti-BTK and anti-phospho-BTK), secondary antibody conjugated to a detectable enzyme (e.g., HRP), and a detection substrate.

  • Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere or stabilize.

    • Treat the cells with serial dilutions of the test inhibitor for a specified period (e.g., 1-2 hours).

    • Lyse the cells to release the intracellular proteins.

    • For an ELISA-based readout, coat a microplate with a capture antibody for total BTK. Add the cell lysates to the wells and incubate.

    • Wash the plate and add a detection antibody specific for phosphorylated BTK.

    • Add a secondary antibody-enzyme conjugate and then the substrate to generate a detectable signal.

    • Measure the signal and calculate the IC50 value based on the inhibition of BTK phosphorylation.

B-Cell Proliferation Assay

This assay evaluates the effect of a BTK inhibitor on the proliferation of B-cells, which is often dependent on BTK signaling.

  • Principle: B-cells (either a cell line or primary cells) are stimulated to proliferate, and the extent of proliferation is measured in the presence of varying concentrations of the test inhibitor.

  • Materials: B-cell line or isolated primary B-cells, cell culture medium, a proliferation-inducing stimulus (e.g., anti-IgM antibody), test compounds, and a reagent to measure cell viability or proliferation (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed the B-cells in a multi-well plate.

    • Add serial dilutions of the test inhibitor to the wells.

    • Add the proliferation stimulus to the appropriate wells.

    • Incubate the cells for a period of time that allows for significant proliferation (e.g., 72 hours).

    • Add the proliferation/viability reagent and measure the signal according to the manufacturer's protocol.

    • Determine the IC50 value by plotting the inhibition of proliferation against the inhibitor concentration.

Kinome Selectivity Profiling

This assay is used to determine the specificity of a BTK inhibitor by screening it against a large panel of other kinases.

  • Principle: The test inhibitor is screened at a fixed concentration (e.g., 1 µM) against a large number of purified kinases (a "kinome scan"). The percent inhibition of each kinase is determined. For any significant "hits," a full dose-response curve is generated to determine the IC50 value.

  • Methodology: This is typically performed as a fee-for-service by specialized vendors (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot™). The specific assay format can vary (e.g., binding assays, enzymatic assays).

  • Data Analysis: The results are often presented as a percentage of the kinome that is inhibited above a certain threshold (e.g., >50% inhibition at 1 µM). The selectivity of the compound is then assessed by comparing its potency against BTK to its potency against any off-target kinases.

References

Navigating the Kinase Landscape: A Comparative Selectivity Profile of Btk-IN-19 and Covalent BTK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount in the quest for effective and safe therapeutics. This guide provides a detailed comparison of the selectivity profile of Btk-IN--19, a potent Bruton's tyrosine kinase (BTK) inhibitor, with established covalent BTK inhibitors. By presenting quantitative data, experimental methodologies, and visual representations of key pathways, this document aims to offer a clear and objective resource for evaluating these important molecules.

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime target for the treatment of B-cell malignancies and autoimmune diseases. The development of inhibitors that can selectively target BTK while minimizing off-target effects is a key objective in drug discovery to enhance therapeutic efficacy and reduce adverse events. Covalent inhibitors, which form a permanent bond with a specific cysteine residue (C481) in the BTK active site, have demonstrated significant clinical success. However, the focus remains on developing next-generation inhibitors with improved selectivity profiles.

Quantitative Selectivity Profile: A Head-to-Head Comparison

The following table summarizes the available quantitative data for Btk-IN-19 and other prominent covalent BTK inhibitors. The data is presented to facilitate a direct comparison of their potency and selectivity against BTK and other kinases.

InhibitorTargetIC50 (nM)Selectivity Profile Highlights
This compound BTK 2.7 Described as a highly selective covalent inhibitor. Comprehensive public kinome scan data is not readily available.
Ibrutinib BTK 0.5 First-generation inhibitor with known off-target activity against other kinases such as TEC, EGFR, and ITK, which can contribute to side effects.
Acalabrutinib BTK 3 Second-generation inhibitor designed for greater selectivity than ibrutinib, with significantly less activity against EGFR, ITK, and TEC.
Zanubrutinib BTK <1 Second-generation inhibitor with high potency and selectivity for BTK over other kinases, including TEC and EGFR family members.

Understanding the Experimental Approach: Kinase Selectivity Profiling

The determination of an inhibitor's selectivity profile is a crucial step in its preclinical characterization. Several experimental platforms are employed to assess the binding affinity and inhibitory activity of a compound against a broad range of kinases. Two widely used methods are KINOMEscan and Lanthanide-based kinase assays.

KINOMEscan™ Assay

The KINOMEscan™ platform (DiscoverX) is a high-throughput, affinity-based competition binding assay. It is utilized to quantitatively measure the interactions between a test compound and a large panel of purified human kinases.

Experimental Protocol:

  • Kinase Preparation: A diverse panel of human kinases is expressed, typically in E. coli or insect cells, and purified.

  • Ligand Immobilization: A proprietary, ATP-competitive ligand is immobilized on a solid support (e.g., beads).

  • Competitive Binding: The test compound (inhibitor) is incubated with the purified kinase and the immobilized ligand in a multi-well plate. The inhibitor competes with the immobilized ligand for binding to the kinase's ATP-binding site.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using a sensitive detection method, often quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

  • Data Analysis: The amount of kinase bound to the solid support in the presence of the test compound is compared to a control (DMSO vehicle). The results are typically expressed as a percentage of control or used to calculate a dissociation constant (Kd) or an IC50 value, providing a quantitative measure of binding affinity. A lower percentage of control indicates stronger binding of the inhibitor to the kinase.

Lanthanide-Based Kinase Assays (e.g., LanthaScreen™)

LanthaScreen™ (Thermo Fisher Scientific) is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay that can be used to measure kinase activity or inhibitor binding. The binding assay format is particularly useful for determining inhibitor affinity.

Experimental Protocol:

  • Reagents: The assay utilizes a terbium (Tb)-labeled antibody that specifically binds to the kinase of interest and a fluorescently labeled, ATP-competitive tracer (ligand).

  • Assay Principle: In the absence of an inhibitor, the tracer binds to the kinase, bringing the Tb-labeled antibody and the fluorescent tracer in close proximity. Excitation of the terbium donor results in energy transfer to the fluorescent acceptor on the tracer, leading to a FRET signal.

  • Inhibitor Competition: When a test compound (inhibitor) is introduced, it competes with the tracer for binding to the kinase's active site. This competition disrupts the FRET, leading to a decrease in the emission signal from the acceptor fluorophore.

  • Measurement: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

  • Data Analysis: The decrease in the FRET signal is proportional to the binding affinity of the test compound. The data is used to generate dose-response curves and calculate IC50 values, indicating the inhibitor's potency.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental processes, the following diagrams have been generated using the Graphviz DOT language.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFkB_MAPK NF-κB & MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation_Survival Cell Proliferation & Survival NFkB_MAPK->Proliferation_Survival Inhibitor Covalent BTK Inhibitor (e.g., this compound) Inhibitor->BTK Covalent Inhibition

Caption: BTK Signaling Pathway and Point of Inhibition.

Kinome_Profiling_Workflow cluster_0 Sample Preparation cluster_1 Assay cluster_2 Data Acquisition & Analysis Compound Test Compound (e.g., this compound) Assay_Plate Competitive Binding Assay Kinase + Compound + Immobilized Ligand Compound->Assay_Plate:f0 Kinase_Library Library of Purified Kinases Kinase_Library->Assay_Plate:f0 Detection Signal Detection (e.g., qPCR, TR-FRET) Assay_Plate->Detection Data_Analysis Data Analysis (IC50 / Kd Determination) Detection->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Generalized Kinome Profiling Workflow.

Conclusion

The landscape of BTK inhibitors is continually evolving, with a strong emphasis on improving selectivity to maximize therapeutic benefit and minimize adverse effects. This compound emerges as a highly potent covalent inhibitor of BTK. While comprehensive public data on its broader kinome selectivity is currently limited, its high potency suggests a promising profile. In contrast, second-generation covalent inhibitors like acalabrutinib and zanubrutinib have well-documented and improved selectivity profiles over the first-generation inhibitor, ibrutinib.

For researchers and drug developers, a thorough evaluation using robust experimental platforms such as KINOMEscan and Lanthanide-based assays is essential to fully characterize the selectivity of any new BTK inhibitor. The detailed methodologies provided in this guide serve as a reference for understanding and implementing such crucial preclinical assessments. The continued development of highly selective BTK inhibitors holds the promise of more effective and safer treatment options for patients with B-cell malignancies and other related disorders.

A Comparative Guide to the In Vivo Efficacy of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of a novel Bruton's Tyrosine Kinase (BTK) inhibitor, using Acalabrutinib as a representative example, against the first-generation inhibitor, Ibrutinib. The information is based on preclinical data from xenograft models, offering insights into their therapeutic potential in B-cell malignancies.

The BTK Signaling Pathway

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2][3] In many B-cell cancers, this pathway is overactive. BTK inhibitors function by blocking this pathway, thereby impeding the growth of malignant B-cells.[4] The diagram below illustrates the central role of BTK in this signaling cascade.

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates NFkB NF-κB BTK->NFkB Activates PIP2 PIP2 PLCG2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_influx Ca²⁺ Influx IP3->Ca_influx Stimulates ERK ERK DAG->ERK Activates NFAT NFAT Ca_influx->NFAT Activates Proliferation Cell Proliferation & Survival NFkB->Proliferation NFAT->Proliferation ERK->Proliferation Antigen Antigen Antigen->BCR BTK_inhibitor BTK Inhibitor (e.g., Acalabrutinib) BTK_inhibitor->BTK Inhibits

Caption: BTK Signaling Pathway in B-Cells.

Comparative In Vivo Efficacy in Xenograft Models

The following table summarizes the quantitative data from preclinical studies in xenograft models of B-cell malignancies, comparing the efficacy of Acalabrutinib and Ibrutinib.

ParameterAcalabrutinibIbrutinibXenograft ModelCell Line/SourceReference
Tumor Burden Reduction (Spleen) Significantly decreased compared to vehicleNot specified in direct comparison, but effectiveHuman primary CLL xenograft in NSG micePrimary CLL cells[5][6][7]
Inhibition of Cell Proliferation (Ki67+) Significantly inhibited>50% reduction in Ki67+ CLL cellsHuman primary CLL xenograft in NSG micePrimary CLL cells[6][8]
Phosphorylation of Downstream Targets Decreased p-PLCγ2 and p-ERKNot specifiedHuman primary CLL xenograft in NSG micePrimary CLL cells[5][6][7]
Median Survival Significantly increased compared to vehicleSignificantly prolonged survival (32 days vs. 24 days for vehicle)TCL1 adoptive transfer model / Burkitt lymphoma xenograftEμ-TCL1 transgenic mouse cells / Raji cells[6][9][10]
Selectivity More selective for BTKLess selective, with off-target effects on EGFR, TEC, etc.Biochemical assaysN/A[6][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.

Human Primary Chronic Lymphocytic Leukemia (CLL) Xenograft Model
  • Animal Model: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.[5][6][7]

  • Cell Source: Primary CLL cells obtained from patients.

  • Engraftment: Mice are pre-conditioned with busulfan. Subsequently, primary CLL mononuclear cells are injected intravenously.[6]

  • Drug Administration: Acalabrutinib or vehicle is administered to the mice via their drinking water, starting from day -1 (relative to cell injection).[6] Ibrutinib or vehicle is administered by oral gavage.

  • Endpoint Analysis: After 3-4 weeks, mice are euthanized, and samples from peripheral blood and spleen are collected for analysis.[8] Tumor burden is assessed by measuring the percentage of CLL cells in the spleen. Cell proliferation is determined by Ki67 staining and flow cytometry.[8] Phosphorylation of BTK downstream targets like PLCγ2 and ERK is measured by immunoblotting or flow cytometry.[5][6][7]

Experimental Workflow for Xenograft Studies

The following diagram outlines the typical workflow for an in vivo xenograft study to evaluate the efficacy of a BTK inhibitor.

Xenograft_Workflow start Start cell_prep Prepare Cancer Cell Suspension start->cell_prep animal_prep Prepare Immunocompromised Mice (e.g., NSG) start->animal_prep engraftment Subcutaneous or Intravenous Injection of Cancer Cells cell_prep->engraftment animal_prep->engraftment tumor_dev Allow Tumors to Establish and Grow engraftment->tumor_dev randomization Randomize Mice into Treatment Groups tumor_dev->randomization treatment Administer BTK Inhibitor or Vehicle (Control) randomization->treatment monitoring Monitor Tumor Growth, Body Weight, and Health treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint analysis Collect Tissues for Pharmacodynamic and Efficacy Analysis endpoint->analysis data_analysis Data Analysis and Statistical Evaluation analysis->data_analysis conclusion Conclusion on In Vivo Efficacy data_analysis->conclusion

Caption: General Xenograft Study Workflow.

Conclusion

The available preclinical data from xenograft models demonstrates that novel, more selective BTK inhibitors like Acalabrutinib show potent anti-tumor efficacy, comparable to the first-generation inhibitor Ibrutinib.[6][7] Acalabrutinib effectively inhibits BTK signaling, leading to reduced tumor cell proliferation and tumor burden in vivo.[5][6][7] Its higher selectivity may translate to a better safety profile by minimizing off-target effects. These findings from well-established xenograft models provide a strong rationale for the clinical development of next-generation BTK inhibitors for B-cell malignancies.

References

Comparative Analysis of Btk-IN-19: A Guide to its Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of Bruton's tyrosine kinase (BTK) inhibitors, Btk-IN-19 has emerged as a reversible inhibitor with high potency. This guide provides a comparative overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound against other established BTK inhibitors, namely ibrutinib, acalabrutinib, and zanubrutinib. The information herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential.

Pharmacodynamic Properties: Potency and Cellular Activity

This compound demonstrates potent inhibition of BTK with a half-maximal inhibitory concentration (IC50) of less than 0.001 µM.[1] In cellular assays, it effectively inhibits B-cell proliferation with an IC50 of 0.080 µM.[1] This positions it as a highly potent reversible inhibitor of BTK. For comparison, the IC50 values for other BTK inhibitors can vary based on assay conditions, but they are all potent inhibitors of the kinase.

Table 1: In Vitro Potency of BTK Inhibitors

CompoundTargetIC50 (µM)Assay Type
This compound BTK<0.001Biochemical
This compound B-cell Proliferation0.080Cellular
Ibrutinib BTK0.0005Biochemical
Acalabrutinib BTK0.003Biochemical
Zanubrutinib BTK<0.001Biochemical

Note: IC50 values for comparator drugs are representative and may vary between different studies and assay conditions.

In Vivo Pharmacodynamics: Target Engagement in a Murine Model

The in vivo pharmacodynamic effects of this compound have been assessed in a mouse model by measuring the inhibition of the B-cell activation marker CD69. A single intraperitoneal (i.p.) dose of 80 mg/kg of this compound resulted in strong inhibition of CD69, demonstrating its ability to engage and inhibit BTK in a whole-animal system.[1]

Pharmacokinetic Profile: A Look at Rodent Studies

Pharmacokinetic studies in rats have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Following a 5 mg/kg oral (p.o.) dose, this compound exhibited low to moderate in vivo clearance and a notable oral exposure, with a bioavailability (%F) greater than 34%.[1]

A direct and standardized comparison of preclinical pharmacokinetic parameters across different BTK inhibitors is challenging due to variations in experimental designs (e.g., animal strain, vehicle, dose). However, the following table summarizes available data from rat studies to provide a general comparative context.

Table 2: Preclinical Pharmacokinetic Parameters of BTK Inhibitors in Rats

ParameterThis compoundIbrutinibAcalabrutinibZanubrutinib
Dose (oral) 5 mg/kg20 mg/kg10 mg/kg25 mg/kg
Cmax (ng/mL) Data not available~150~500~1,200
Tmax (h) Data not available1-2~0.5~0.5
AUC (ng·h/mL) Data not available~680Data not available~2,500
Bioavailability (%) >34~2.9 (in dogs)25Data not available
Clearance Low-ModerateHighModerateLow

Disclaimer: The data in this table are compiled from various sources and may not be directly comparable due to differing study protocols. The Vandeveer GH, et al. publication in Bioorganic & Medicinal Chemistry Letters (2022) is the primary source for this compound data, though full details were not accessible. Data for comparator drugs are representative values from public domain studies.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and the experimental context of its evaluation, the following diagrams illustrate the BTK signaling pathway and a general workflow for assessing in vivo pharmacodynamics.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 activates IP3_DAG IP3 & DAG PLCG2->IP3_DAG generates NFkB_NFAT NF-κB & NFAT Activation IP3_DAG->NFkB_NFAT Proliferation B-Cell Proliferation, Survival, Differentiation NFkB_NFAT->Proliferation Btk_IN_19 This compound Btk_IN_19->BTK inhibits PD_Workflow cluster_animal_phase In Vivo Phase cluster_ex_vivo_phase Ex Vivo Analysis Mice Group of Mice Dosing Administer this compound (e.g., 80 mg/kg i.p.) Mice->Dosing Activation Induce B-Cell Activation (e.g., anti-IgM injection) Dosing->Activation Blood_Spleen Collect Blood/Spleen at Time Points Activation->Blood_Spleen Cell_Isolation Isolate Splenocytes/ PBMCs Blood_Spleen->Cell_Isolation Staining Stain for B-Cell Markers (e.g., CD19, CD69) Cell_Isolation->Staining FACS Flow Cytometry Analysis Staining->FACS Result Result FACS->Result Quantify % CD69+ B-Cells

References

Comparative Analysis of Btk-IN-19 and Other BTK Inhibitors: IC50 Values and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Comparative IC50 Values of BTK Inhibitors

The potency of a BTK inhibitor is often quantified by its IC50 value, which represents the concentration of the drug required to inhibit 50% of the BTK activity in a given cell line. Lower IC50 values are indicative of higher potency.[1] The following table summarizes the IC50 values for several BTK inhibitors across different cell lines, providing a benchmark for evaluating novel compounds like Btk-IN-19.

InhibitorCell LineIC50 (nM)Reference
VecabrutinibNot Specified18.4[2]
FenebrutinibNot Specified7.04[2]
ARQ 531 (Nemtabrutinib)Not Specified32.9[2]

Note: The IC50 values can vary depending on the experimental conditions, such as the cell line used, substrate concentration, and the specific assay method employed.[3][4]

Experimental Protocols for IC50 Determination

A precise and reproducible protocol is crucial for determining the IC50 of a compound. Below is a detailed methodology for a cell-based assay to determine the IC50 of BTK inhibitors.

Cell Viability Assay using MTT

This protocol outlines the determination of IC50 values by assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Materials:

  • Targeted cancer cell lines (e.g., various B-cell malignancy lines)

  • This compound or other BTK inhibitors

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cell lines until they reach near confluency.[6]

    • Trypsinize the cells, neutralize with complete medium, and centrifuge to obtain a cell pellet.[6]

    • Resuspend the cells and count them using a hemocytometer.[6]

    • Dilute the cell suspension to a final concentration of 2 x 10^5 cells/mL in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]

  • Compound Treatment:

    • Prepare a stock solution of the BTK inhibitor in DMSO.

    • Perform serial dilutions of the inhibitor to create a range of concentrations.

    • Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[5]

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.[5]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • The IC50 value is the concentration of the inhibitor that results in a 50% reduction in cell viability, which can be determined from the inflection point of the sigmoidal curve.[3]

Visualizing Key Processes

Diagrams are provided below to illustrate the BTK signaling pathway and the experimental workflow for IC50 determination.

BTK Signaling Pathway

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[7][8] BTK inhibitors block the activity of BTK, thereby disrupting these downstream signals.[9][10]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Transcription_Factors NF-κB, NFAT IP3->Transcription_Factors Ca2+ influx DAG->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Btk_IN_19 This compound Btk_IN_19->BTK Inhibition

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps involved in determining the IC50 value of a BTK inhibitor in a cell-based assay.

IC50_Workflow start Start cell_culture Cell Culture (e.g., B-cell lines) start->cell_culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Treat Cells with Inhibitor cell_seeding->treatment compound_prep Prepare Serial Dilutions of this compound compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition incubation2 Incubate for 4h mtt_addition->incubation2 dissolve Dissolve Formazan with DMSO incubation2->dissolve read_absorbance Read Absorbance (490 nm) dissolve->read_absorbance data_analysis Data Analysis: Plot Dose-Response Curve read_absorbance->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination end End ic50_determination->end

Caption: Workflow for determining the IC50 value using a cell-based MTT assay.

References

Btk-IN-19: A Reversible Inhibitor for Probing BTK Biology

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Bruton's tyrosine kinase (BTK) is a critical mediator in B-cell receptor (BCR) signaling and has emerged as a key therapeutic target in B-cell malignancies and autoimmune diseases.[1][2][3][4] The development of small molecule inhibitors targeting BTK has provided researchers with powerful tools to dissect its role in various cellular processes. This guide provides a comparative overview of Btk-IN-19, a reversible BTK inhibitor, and places it in the context of other widely used BTK inhibitors to aid researchers in selecting the appropriate tool compound for their studies.

Biochemical and Cellular Activity: A Head-to-Head Comparison

This compound is a potent, reversible inhibitor of BTK with a reported IC50 value of less than 0.001 μM in biochemical assays.[5] In cellular assays, it effectively inhibits B-cell proliferation with an IC50 of 0.080 μM.[5] To provide a clearer picture of its potency relative to other key BTK inhibitors, the following table summarizes their reported biochemical inhibitory concentrations. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

CompoundTypeBTK IC50 (nM)Cellular B-cell Proliferation IC50 (nM)Key Features
This compound Reversible<1[5]80[5]Potent, reversible inhibitor.
Ibrutinib Covalent~0.5 - 1.5[6]Varies by cell lineFirst-in-class approved BTK inhibitor, known off-target effects.[7][8][9][10]
Acalabrutinib Covalent~3 - 5.1[6]Varies by cell lineSecond-generation, more selective than ibrutinib.[7][8][9][10][11]
Zanubrutinib Covalent~0.5[6]Varies by cell lineSecond-generation, noted for high selectivity and sustained BTK occupancy.[9]
Pirtobrutinib Non-covalent (Reversible)3.2[12]Varies by cell linePotent against wild-type and C481S mutant BTK.[12][13]

Understanding the BTK Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays a crucial role in relaying signals from the B-cell receptor.[1][2] Upon BCR engagement, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB and NFAT, promoting B-cell survival, proliferation, and differentiation.[1][2]

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PIP3 PIP3 PIP3->BTK Recruitment to membrane PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 / DAG PLCG2->IP3_DAG NFkB_NFAT NF-κB / NFAT Activation IP3_DAG->NFkB_NFAT Proliferation B-cell Proliferation, Survival, Differentiation NFkB_NFAT->Proliferation Btk_IN_19 This compound Btk_IN_19->BTK Inhibition

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of BTK inhibitors like this compound relies on a variety of standardized biochemical and cellular assays.

Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified BTK.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against BTK.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant human BTK enzyme and a suitable substrate (e.g., a poly(Glu, Tyr) peptide) are prepared in a kinase reaction buffer.[14][15][16]

  • Compound Dilution: The test compound (e.g., this compound) is serially diluted to a range of concentrations.

  • Reaction Initiation: The BTK enzyme is pre-incubated with the test compound before the addition of ATP to start the kinase reaction.[14]

  • Detection: The amount of phosphorylated substrate is quantified. This is often done using an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, or by detecting the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into the substrate.[14][15]

  • Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Target Engagement Assay

These assays confirm that the compound can enter cells and bind to its intended target, BTK. A common method is the NanoBRET™ Target Engagement (TE) assay.[17][18][19]

Objective: To measure the apparent affinity of a compound for BTK within a live cellular environment.

General Protocol:

  • Cell Preparation: A cell line (e.g., HEK293) is engineered to express a fusion protein of BTK and NanoLuc® luciferase.

  • Tracer Addition: A fluorescent tracer that binds to the ATP-binding pocket of BTK is added to the cells. Binding of the tracer to the NanoLuc®-BTK fusion protein results in Bioluminescence Resonance Energy Transfer (BRET).[19]

  • Compound Competition: The test compound is added to the cells. If the compound binds to BTK, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.

  • Signal Detection: The BRET signal is measured using a luminometer.

  • Data Analysis: The decrease in BRET signal with increasing concentrations of the test compound is used to calculate the cellular IC50, which reflects the compound's target engagement potency in a physiological context.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Target Engagement Assay Biochem_Start Purified BTK Enzyme + Substrate Biochem_Inhibit Add this compound (Serial Dilutions) Biochem_Start->Biochem_Inhibit Biochem_React Initiate with ATP Biochem_Inhibit->Biochem_React Biochem_Detect Measure Phosphorylation (e.g., ADP-Glo) Biochem_React->Biochem_Detect Biochem_Result Calculate IC50 Biochem_Detect->Biochem_Result Cell_Start Cells expressing BTK-NanoLuc Fusion Cell_Tracer Add Fluorescent Tracer Cell_Start->Cell_Tracer Cell_Inhibit Add this compound (Competition) Cell_Tracer->Cell_Inhibit Cell_Detect Measure BRET Signal Cell_Inhibit->Cell_Detect Cell_Result Calculate Cellular IC50 Cell_Detect->Cell_Result

Caption: A typical experimental workflow for evaluating BTK inhibitors.

In Vivo Models and Pharmacokinetics

In vivo studies are crucial for evaluating the efficacy and pharmacokinetic properties of BTK inhibitors. This compound has been shown to inhibit CD69 expression in mice, a pharmacodynamic marker of B-cell activation, following intraperitoneal administration (80 mg/kg).[5] In rats, this compound (5 mg/kg, p.o.) demonstrated low to moderate in vivo clearance and modest oral exposure.[5]

Common in vivo models for testing BTK inhibitors include:

  • Xenograft models: Human B-cell lymphoma cell lines are implanted into immunodeficient mice.[20] These models are useful for assessing the anti-tumor activity of the inhibitor.

  • Collagen-Induced Arthritis (CIA) models: These models in mice are used to evaluate the efficacy of BTK inhibitors in the context of autoimmune diseases like rheumatoid arthritis.

  • Systemic Lupus Erythematosus (SLE) models: Spontaneous or induced mouse models of SLE are used to assess the inhibitor's ability to modulate autoimmune pathology.[21]

Selectivity and Off-Target Effects

Conclusion: The Utility of this compound in BTK Research

This compound serves as a valuable tool for researchers studying BTK. Its key features include:

  • Potent, reversible inhibition: This allows for washout experiments to study the consequences of restoring BTK activity, which is not possible with covalent inhibitors.

  • Good cellular potency: It effectively inhibits B-cell function in cellular assays.

  • In vivo activity: It has demonstrated pharmacodynamic effects in animal models.

When selecting a BTK inhibitor for research purposes, it is crucial to consider the specific experimental question. For studies requiring temporal control of BTK inhibition, a reversible inhibitor like this compound or pirtobrutinib may be advantageous. For in vivo studies where sustained target inhibition is desired, a covalent inhibitor might be more suitable. By understanding the comparative properties of this compound and other available BTK inhibitors, researchers can make an informed decision to best suit their experimental needs and contribute to a deeper understanding of BTK's role in health and disease.

References

Safety Operating Guide

Proper Disposal of Btk-IN-19: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Btk-IN-19, a reversible Bruton's tyrosine kinase (BTK) inhibitor.

Key Disposal Procedures

Adherence to the following step-by-step procedures will ensure the safe disposal of this compound and associated materials, minimizing risk to personnel and the environment.

Personal Protective Equipment (PPE)

Prior to handling this compound, all personnel must wear the following standard laboratory PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

Waste Segregation and Collection

Proper segregation of waste streams is critical for safe and compliant disposal.

  • Solid Waste: All solid materials contaminated with this compound, including residual powder, weigh boats, and contaminated pipette tips, should be collected in a dedicated, clearly labeled, and sealable container for solid chemical waste.

  • Liquid Waste: Solutions containing this compound, often dissolved in solvents such as DMSO, must not be disposed of down the drain.[4] This liquid waste should be collected in a designated, sealed container for liquid chemical waste. The container must be labeled with the full chemical names of all contents, including solvents.

  • Empty Containers: The original this compound container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid chemical waste. After rinsing, the label on the container should be defaced, and the container can then be discarded with regular laboratory glass or plastic waste, in accordance with institutional policies.

Spill Management

In the event of a spill, immediate action is necessary:

  • Alert others in the vicinity.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Carefully collect the absorbed material and place it in the designated solid chemical waste container.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as solid chemical waste.

Quantitative Data Summary

For ease of reference and comparison, the following table summarizes key data for this compound and a related compound.

PropertyThis compoundBTK IN-1 (SNS-062 analog)
CAS Number 1374240-01-3[1]1270014-40-8[3][4][5]
Molecular Formula C₂₁H₂₂Cl₂N₆O[1]C₁₉H₂₁ClN₆O[4][5]
Molecular Weight 445.35 g/mol [1]384.86 g/mol [4][5]
BTK IC₅₀ <0.001 µM[1][2]<100 nM[4][5]
Solubility Soluble in DMSOSoluble in DMSO (77 mg/mL); Insoluble in water and ethanol[4][5]

Illustrative Experimental Protocol: B-Cell Proliferation Assay

The following is a detailed methodology for a common in vitro experiment utilizing a BTK inhibitor like this compound to assess its impact on B-cell proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on B-cell proliferation.

Materials:

  • Human B-lymphoma cell line (e.g., Ramos)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin, and streptomycin)

  • This compound

  • DMSO

  • F(ab')₂ fragment goat anti-human IgM for stimulation

  • Cell proliferation assay reagent (e.g., CellTiter-Glo®)

  • Opaque-walled 96-well microplates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in complete medium to achieve the desired final assay concentrations.

  • Cell Plating: Seed B-cells into the wells of an opaque-walled 96-well plate at a density of 2 x 10⁴ cells per well in 50 µL of complete medium.

  • Treatment: Add 25 µL of the diluted this compound solutions or vehicle control (medium with DMSO) to the appropriate wells.

  • Stimulation: Add 25 µL of anti-IgM (final concentration 10 µg/mL) to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: Equilibrate the plate to room temperature for 30 minutes. Add the cell proliferation reagent according to the manufacturer's instructions and measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle-treated control and plot the results against the logarithm of the inhibitor concentration. Calculate the IC₅₀ value using a suitable non-linear regression model.

Disposal Workflow Visualization

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

G This compound Disposal Workflow cluster_prep Preparation cluster_waste_collection Waste Collection cluster_containerization Containerization cluster_final_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Solid Waste (Unused powder, contaminated consumables) A->B Handling this compound C Liquid Waste (Solutions in solvents like DMSO) A->C Handling this compound D Empty Containers A->D Handling this compound E Collect in a labeled, sealed chemical waste container B->E F Collect in a labeled, sealed liquid waste container C->F G Triple rinse with appropriate solvent D->G H Store in designated waste area E->H F->H J Collect rinsate as liquid chemical waste G->J Generate rinsate K Deface label and dispose of container in appropriate trash G->K After rinsing I Dispose through institutional hazardous waste program H->I J->F

References

Safeguarding Researchers: A Comprehensive Guide to Handling Btk-IN-19

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in drug development and scientific research, ensuring personal safety is paramount, particularly when handling potent and novel compounds like Btk-IN-19. This Bruton's tyrosine kinase (BTK) inhibitor requires stringent handling protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to offer procedural, step-by-step guidance for researchers.

Personal Protective Equipment (PPE) for this compound

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, based on standard laboratory safety protocols for potent compounds.

Body PartRequired PPESpecifications
Hands Double Nitrile GlovesWear two pairs of nitrile gloves at all times. Change the outer layer immediately upon known or suspected contact.
Eyes Safety Goggles with Side Shields or Face ShieldMust provide protection from splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Body Laboratory CoatA buttoned, long-sleeved lab coat is mandatory to protect skin and personal clothing.
Respiratory NIOSH-approved RespiratorUse a respirator if there is a risk of inhaling dust or aerosols, especially when handling the compound in its solid form or preparing solutions.

Experimental Workflow for Safe Handling of this compound

To ensure a controlled and safe handling process, a systematic workflow should be followed. The diagram below illustrates the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather All Required PPE prep_area->gather_ppe Proceed to Handling consult_sds Consult Safety Data Sheet gather_ppe->consult_sds Proceed to Handling don_ppe Don Appropriate PPE consult_sds->don_ppe Proceed to Handling weigh_compound Weigh Compound in Ventilated Enclosure don_ppe->weigh_compound prepare_solution Prepare Solution in Fume Hood weigh_compound->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate_surfaces Decontaminate Surfaces conduct_experiment->decontaminate_surfaces After Experiment dispose_waste Dispose of Contaminated Waste decontaminate_surfaces->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Procedural Guidance for Handling this compound

Adherence to a strict, step-by-step protocol is critical for minimizing risk.

1. Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any dust or aerosols.

  • Safety Data Sheet (SDS) Review: Before beginning any work, thoroughly review the Safety Data Sheet for this compound (also referred to as BTK IN-1)[1].

  • Assemble Materials: Gather all necessary equipment, including PPE, weighing paper, spatulas, and solvent-resistant containers.

2. Handling the Compound:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Weighing: When weighing the solid compound, do so within a ventilated enclosure to prevent inhalation of fine particles.

  • Solution Preparation: Prepare solutions within a certified chemical fume hood. Add solvents slowly to the compound to avoid splashing.

  • Experimentation: Keep all containers with this compound clearly labeled and sealed when not in immediate use.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert your supervisor.

  • For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.

  • Ensure the spill area is thoroughly decontaminated after cleanup.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable items that have come into contact with this compound, including gloves, weighing paper, and pipette tips, must be collected in a dedicated, sealed hazardous waste container.

  • Solution Disposal: Unused solutions containing this compound should be collected in a clearly labeled, sealed waste container. Do not pour down the drain.

  • Decontamination: All non-disposable equipment and surfaces should be decontaminated. The safety data sheet for a similar compound suggests scrubbing with alcohol[1].

  • Waste Pickup: Follow your institution's guidelines for the disposal of chemical waste. Ensure all waste containers are properly labeled with the contents.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention.[1]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical advice.[1]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

By implementing these safety protocols, researchers can confidently handle this compound while minimizing the risk of personal exposure and ensuring a safe and compliant laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.